BNZ-111
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H16FN3O2 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC名 |
N-(6-fluoro-5-propoxy-1H-benzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C13H16FN3O2/c1-3-5-19-11-7-10-9(6-8(11)14)15-13(16-10)17-12(18)4-2/h6-7H,3-5H2,1-2H3,(H2,15,16,17,18) |
InChIキー |
WWTQYZLPRUDFOM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BNZ-111: A Technical Deep Dive into its Mechanism of Action as a Novel Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNZ-111 is a novel, orally bioavailable benzimidazole-2-propionamide derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of paclitaxel-resistant ovarian cancer. Its core mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key feature of this compound is its efficacy in multidrug-resistant cancer cells, attributed to its characteristic of not being a substrate for the P-glycoprotein (P-gp) efflux pump. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular pathways underpinning the therapeutic action of this compound.
Core Mechanism of Action: Tubulin Inhibition
This compound exerts its anti-neoplastic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.
Molecular Interaction: Molecular docking studies have indicated that this compound specifically binds to the β-subunit of curved tubulin.[1] This interaction disrupts the normal process of microtubule dynamics. By binding to the tubulin subunits, this compound inhibits their polymerization into microtubules. This disruption of microtubule formation is a cornerstone of its cytotoxic activity against cancer cells.
Overcoming Paclitaxel (B517696) Resistance: Paclitaxel, a widely used chemotherapeutic agent, also targets microtubules, but by stabilizing them. Resistance to paclitaxel can arise from various mechanisms, including the overexpression of the multidrug resistance protein 1 (MDR1 or P-gp), which actively pumps the drug out of the cell. This compound has been shown to be effective in paclitaxel-resistant cells, a characteristic attributed to it not being a substrate for P-gp.[1] Furthermore, this compound has been observed to modulate the expression of β-3 tubulin, a tubulin isotype associated with paclitaxel resistance, to suppress microtubule dynamics.
Cellular Effects of this compound
The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cancer cell death.
Cell Cycle Arrest at G2/M Phase
Disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during mitosis, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M transition, preventing the cell from proceeding into mitosis with a defective spindle. Studies on various epithelial ovarian cancer cell lines, including those sensitive and resistant to chemotherapy, have consistently shown that treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[2]
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This compound has been shown to be a potent inducer of apoptosis in both chemosensitive and chemoresistant ovarian cancer cells.[2]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated strong cytotoxic effects against a panel of human epithelial ovarian cancer (EOC) cell lines. The table below summarizes the reported cytotoxic activity.
| Cell Line | Chemosensitivity Status |
| A2780 | Sensitive |
| HeyA8 | Sensitive |
| SKOV3ip1 | Sensitive |
| A2780-CP20 | Chemoresistant |
| HeyA8-MDR | Chemoresistant |
| SKOV3-TR | Chemoresistant |
Specific IC50 values were not publicly available in the reviewed literature.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of ovarian cancer.
| Model Type | Key Findings | Apparent Toxicity |
| Orthotopic Xenograft | Significant tumor growth inhibition | No apparent toxicity to vital organs |
| Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition | No apparent toxicity to vital organs |
Specific tumor growth inhibition percentages and dosing regimens were not publicly available in the reviewed literature.
Pharmacokinetics
Preclinical studies in rats have indicated that this compound possesses favorable drug-like properties, including good oral exposure and bioavailability.[1]
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not publicly available in the reviewed literature.
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the proposed mechanism of action of this compound, from its interaction with tubulin to the downstream cellular consequences.
Caption: Overview of this compound's mechanism of action.
Caption: this compound induced G2/M cell cycle arrest pathway.
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available. However, based on the methodologies mentioned, the following are general outlines of the key experiments performed to elucidate the mechanism of action of this compound.
Cell Proliferation/Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Plate human epithelial ovarian cancer cell lines (e.g., A2780, HeyA8, SKOV3ip1, and their chemoresistant counterparts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising new therapeutic agent in the landscape of anti-cancer drugs, particularly for tumors that have developed resistance to existing microtubule-targeting agents like paclitaxel. Its distinct mechanism of action, centered on the inhibition of tubulin polymerization and its ability to circumvent P-gp-mediated efflux, provides a strong rationale for its continued development. Further elucidation of the specific molecular players in the signaling pathways it modulates will provide deeper insights and may open avenues for rational combination therapies. The favorable preclinical profile of this compound warrants its advancement into clinical trials to ascertain its safety and efficacy in cancer patients.
References
The Discovery and Preclinical Profile of BNZ-111: A Novel Benzimidazole-Based Tubulin Inhibitor for Resistant Ovarian Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BNZ-111 is a novel, orally bioavailable benzimidazole-2-propionamide that has been identified as a potent tubulin polymerization inhibitor. Emerging preclinical data indicate that this compound demonstrates significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel (B517696). By binding to the β-subunit of tubulin, this compound disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. Notably, its efficacy in paclitaxel-resistant ovarian cancer models, an area of significant unmet medical need, positions this compound as a promising candidate for further oncological drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, based on publicly available data.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis has made them a prime target for the development of anticancer therapeutics. Tubulin inhibitors, which disrupt microtubule dynamics, are a cornerstone of modern chemotherapy. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders).
The benzimidazole (B57391) scaffold has long been recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While some benzimidazoles, such as the anthelmintic mebendazole, have been repurposed for oncology, there is a continuous effort to develop novel benzimidazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles for systemic cancer treatment.
This compound emerged from a structure-activity relationship (SAR) study of benzimidazole derivatives aimed at improving upon the properties of existing compounds.[1] This novel molecule, a benzimidazole-2-propionamide, has demonstrated promising preclinical activity, particularly in models of resistant ovarian cancer.[2][3]
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the tubulin protein. Molecular docking studies suggest a specific binding interaction with the β-subunit of tubulin.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the formation and function of the mitotic spindle.
The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. The sustained activation of the SAC due to the action of this compound leads to a prolonged arrest of the cell cycle in the G2/M phase.[2] Unable to resolve this mitotic arrest, the cancer cells are ultimately driven into the intrinsic apoptotic pathway, leading to programmed cell death.[2]
A key feature of this compound is its ability to overcome paclitaxel resistance.[1][2] This may be due, in part, to the fact that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[1] Furthermore, in paclitaxel-resistant cells, this compound may modulate the expression of β-III tubulin, an isotype associated with taxane (B156437) resistance, to suppress microtubule dynamics.[2]
Figure 1: Proposed signaling pathway of this compound leading to apoptosis.
Preclinical Data
Disclaimer: The following sections summarize findings from published abstracts. Specific quantitative data from the full-text publications were not publicly available at the time of this writing.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a panel of human epithelial ovarian cancer (EOC) cell lines.[2] Notably, this activity was observed in both chemosensitive and chemoresistant cell lines, highlighting its potential to address drug resistance.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines (Note: Specific IC50 values are not publicly available and are represented here as "Effective". The cell lines listed are those mentioned in the study abstract.)
| Cell Line | Type | Paclitaxel Resistance Status | This compound Cytotoxicity |
| A2780 | Ovarian Carcinoma | Sensitive | Effective |
| HeyA8 | Ovarian Carcinoma | Sensitive | Effective |
| SKOV3ip1 | Ovarian Carcinoma | Sensitive | Effective |
| A2780-CP20 | Ovarian Carcinoma | Resistant | Effective |
| HeyA8-MDR | Ovarian Carcinoma | Resistant | Effective |
| SKOV3-TR | Ovarian Carcinoma | Resistant | Effective |
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in in vivo models of ovarian cancer.[2] Studies using orthotopic and patient-derived xenograft (PDX) models have shown significant inhibition of tumor growth.[2] Importantly, this in vivo efficacy was achieved without apparent toxicity to vital organs.[2]
Table 2: In Vivo Efficacy of this compound (Note: Specific tumor growth inhibition percentages, dosing regimens, and animal model details are not publicly available.)
| Animal Model | Tumor Type | Treatment | Outcome |
| Orthotopic Mouse Model | Ovarian Cancer | This compound | Significant tumor growth inhibition |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | This compound | Significant tumor growth inhibition |
Pharmacokinetics
Pharmacokinetic studies in rats have indicated that this compound possesses good oral exposure and bioavailability, supporting its development as an oral anticancer agent.[1]
Table 3: Pharmacokinetic Profile of this compound (Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available.)
| Parameter | Value | Species |
| Oral Bioavailability | Good | Rat |
| Oral Exposure | Good | Rat |
Experimental Protocols
Disclaimer: The following are representative experimental protocols for the types of assays used to characterize tubulin inhibitors. The specific protocols for this compound have not been publicly disclosed.
Tubulin Polymerization Assay
This assay is used to determine the direct effect of a compound on the polymerization of purified tubulin in vitro.
Figure 2: General workflow for a tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), this compound stock solution, and a positive control (e.g., colchicine).
-
Procedure: a. Prepare serial dilutions of this compound and the positive control in polymerization buffer. b. In a 96-well plate, add the compound dilutions. c. On ice, prepare a tubulin polymerization mix containing tubulin protein and GTP in polymerization buffer. d. To initiate the reaction, add the tubulin polymerization mix to each well. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. f. Measure the change in absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor's effect.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cells following treatment with a compound.
Figure 3: Experimental workflow for an Annexin V/PI apoptosis assay.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: As described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: a. Wash the cells with phosphate-buffered saline (PBS). b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). d. Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a promising new tubulin inhibitor with a favorable preclinical profile. Its potent activity against cancer cells, including those that have developed resistance to taxanes, and its good oral bioavailability, make it an attractive candidate for further development. The mechanism of action, involving the disruption of microtubule polymerization, G2/M cell cycle arrest, and induction of apoptosis, is well-established for this class of compounds.
The successful in vivo efficacy in ovarian cancer models, an area with a high unmet clinical need for novel therapies, is particularly encouraging. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data in additional preclinical models, as well as comprehensive toxicology studies to establish a safety profile for potential clinical trials. The elucidation of the precise binding site on β-tubulin through co-crystallography would further aid in the rational design of next-generation benzimidazole-based tubulin inhibitors. Given the promising early data, this compound represents a significant step forward in the development of novel treatments for resistant cancers.
References
BNZ-111: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNZ-111 is a novel benzimidazole-2-propionamide that has been identified as a potent tubulin inhibitor with significant anti-cancer properties. This document provides a comprehensive technical overview of this compound, including its chemical structure, a representative synthesis protocol, and a summary of its biological activity. Notably, this compound has demonstrated efficacy in paclitaxel-resistant ovarian cancer models, highlighting its potential as a next-generation therapeutic agent. This guide is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound.
Chemical Structure and Properties
This compound, systematically named N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-yl)propionamide, is a small molecule with the chemical formula C13H16FN3O2. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-yl)propionamide |
| Chemical Formula | C13H16FN3O2 |
| Molecular Weight | 265.29 g/mol |
| CAS Number | 3022361-60-7 |
| Appearance | Solid (specifics not publicly available) |
| Solubility | Soluble in DMSO (details not publicly available) |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established methods for the synthesis of N-substituted 2-aminobenzimidazoles. The synthesis would likely proceed in two main stages: the formation of the 2-aminobenzimidazole (B67599) core, followed by N-acylation.
Representative Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis of this compound.
2.2.1. Synthesis of 5-Fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine (Intermediate A)
This procedure is based on the general synthesis of 2-aminobenzimidazoles from o-phenylenediamines.
-
Reaction Setup: To a solution of 4-fluoro-5-propoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or water), add a solution of cyanamide (1.1 equivalents).
-
Cyclization: Acidify the reaction mixture with an acid catalyst (e.g., hydrochloric acid) and heat to reflux for several hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Purification: The resulting precipitate, 5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
2.2.2. Synthesis of N-(5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-yl)propionamide (this compound)
This procedure is based on the general N-acylation of 2-aminobenzimidazoles.
-
Reaction Setup: Dissolve 5-fluoro-6-propoxy-1H-benzo[d]imidazol-2-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
Acylation: Cool the mixture in an ice bath and add propionyl chloride or propionic anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of tubulin polymerization. By binding to the β-subunit of tubulin, it disrupts the dynamic assembly and disassembly of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][2] A key advantage of this compound is its demonstrated activity against cancer cells that have developed resistance to paclitaxel (B517696), a commonly used chemotherapeutic agent that also targets microtubules.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
While specific IC50 values for this compound against a wide range of cancer cell lines are not yet publicly available in a comprehensive table, studies have shown its strong cytotoxicity against both chemo-sensitive and chemo-resistant epithelial ovarian cancer cell lines.[2] Furthermore, this compound has been shown to have good oral exposure and bioavailability in rats, suggesting its potential for oral administration.[3]
| Parameter | Finding | Reference |
| In Vitro Activity | Demonstrates strong cytotoxicity in chemo-sensitive and chemo-resistant ovarian cancer cell lines.[2] | [2] |
| Mechanism | Induces apoptosis and G2/M cell cycle arrest.[2] | [2] |
| In Vivo Activity | Shows significant tumor growth inhibition in orthotopic and patient-derived xenograft models.[2] | [2] |
| Pharmacokinetics | Good oral exposure and bioavailability in rats.[3] | [3] |
| Resistance Profile | Effective against paclitaxel-resistant cells, potentially by bypassing MDR1 interaction.[2] | [2] |
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of tubulin inhibitors like this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer containing GTP. Prepare serial dilutions of this compound in the same buffer.
-
Assay Setup: In a 96-well plate, add the this compound dilutions.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.
Caption: Workflow for a tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cancer cells to an appropriate confluency and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]
Western Blot for β-Tubulin Expression
This technique can be used to assess the levels of β-tubulin protein in cells.
-
Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for β-tubulin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to compare the levels of β-tubulin between different treatment groups. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.[6]
Conclusion
This compound is a promising new tubulin inhibitor with a distinct chemical structure and a potent anti-cancer profile. Its ability to overcome paclitaxel resistance, coupled with favorable pharmacokinetic properties, makes it a strong candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug developers, summarizing the current knowledge and providing generalized protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 2. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta Tubulin Loading Control Monoclonal Antibody (BT7R), Biotin (MA5-16308-BTIN) [thermofisher.com]
- 6. origene.com [origene.com]
BNZ-111: A Technical Deep Dive into its Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNZ-111 is a novel, orally active benzimidazole-2-propionamide derivative that has demonstrated significant potential as a microtubule-targeting agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on microtubule dynamics. Drawing from available preclinical data, this document details the quantitative impact of this compound on tubulin polymerization and its cellular consequences, including cell cycle arrest and cytotoxicity in cancer cell lines. Detailed experimental methodologies are provided to facilitate the replication and further investigation of these findings. Furthermore, this guide includes visualizations of the proposed binding interactions and experimental workflows to provide a clear and concise understanding of the current knowledge surrounding this compound.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-established target for anticancer drug development. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound falls into the latter category, exerting its cytotoxic effects by inhibiting tubulin polymerization and disrupting microtubule dynamics.[1] This disruption leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and apoptosis.[1] A significant advantage of this compound is its demonstrated efficacy in paclitaxel-resistant cancer models, suggesting it may overcome certain mechanisms of drug resistance.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound functions as a tubulin polymerization inhibitor.[1] Molecular docking studies have provided insights into its binding interaction with tubulin, suggesting a specific binding mode to the β-subunit of the tubulin heterodimer.[1] This interaction is believed to interfere with the conformational changes required for tubulin dimers to assemble into microtubules, thereby suppressing microtubule dynamics.
Quantitative Effects on Tubulin Polymerization
While specific IC50 values for the inhibition of tubulin polymerization by this compound are not yet publicly available in detail, the compound has been characterized as a potent inhibitor. The following table summarizes the anticipated quantitative data that would be generated from tubulin polymerization assays.
| Parameter | Description | Expected Effect of this compound |
| IC50 (Tubulin Polymerization) | The concentration of this compound required to inhibit tubulin polymerization by 50%. | Low micromolar or nanomolar range |
| Maximum Polymer Mass | The plateau of the polymerization curve, representing the total amount of polymerized tubulin at steady state. | Decreased |
| Vmax (Polymerization Rate) | The maximum rate of tubulin polymerization during the elongation phase. | Decreased |
| Nucleation Lag Phase | The initial phase of polymerization where tubulin dimers form nucleation sites. | Potentially prolonged |
Cellular Effects of this compound
The inhibition of tubulin polymerization by this compound manifests in distinct and measurable cellular effects, consistent with the action of a microtubule-destabilizing agent.
Disruption of the Cellular Microtubule Network
Treatment of cancer cells with this compound leads to a significant disruption of the normal microtubule network. This is typically observed through immunofluorescence microscopy, where the dense, organized microtubule filaments of untreated cells are replaced by a diffuse tubulin monomer staining and a collapse of the microtubule cytoskeleton in this compound-treated cells.
Cell Cycle Arrest at G2/M Phase
By disrupting the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-targeting agents typically leads to the activation of the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in various cancer cell lines, a key mechanism contributing to its anti-tumor activity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, clear bottom plates
Procedure:
-
Prepare a 2X working solution of tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. Include a DMSO-only vehicle control.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 50 µL of the 2X tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Calculate IC50 values from the dose-response curve of polymerization inhibition.
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Microscope coverslips
-
Methanol (B129727) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Fix the cells by incubating with ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Visualizations
Proposed Binding and Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound is a promising new microtubule-destabilizing agent with a distinct mechanism of action that involves the direct inhibition of tubulin polymerization through binding to the β-tubulin subunit. Its ability to induce G2/M cell cycle arrest and apoptosis, particularly in drug-resistant cancer models, highlights its potential as a valuable addition to the arsenal (B13267) of anti-cancer therapeutics. Further detailed characterization of its effects on the dynamic instability parameters of microtubules and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to build upon in the continued investigation of this compound.
References
BNZ-111: A Technical Overview of G2/M Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole (B57391) derivative demonstrating significant potential as an anti-cancer agent, particularly in challenging therapeutic landscapes such as paclitaxel-resistant ovarian cancer.[1] Preclinical studies have identified its primary mechanism of action as the induction of G2/M cell cycle arrest, a critical checkpoint for cell division, ultimately leading to apoptotic cell death. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced G2/M arrest.
Core Mechanism of Action: Tubulin Inhibition
This compound exerts its anti-proliferative effects by targeting the microtubule cytoskeleton, a fundamental component for cell structure, transport, and division. Specifically, this compound functions as a tubulin polymerization inhibitor. By binding to the β-subunit of tubulin, it disrupts the dynamic assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.
Quantitative Analysis of this compound Induced G2/M Arrest
The efficacy of this compound in inducing G2/M cell cycle arrest has been evaluated across various cancer cell lines. The following tables summarize the dose-dependent effects of this compound on cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hrs) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A2780 | Control (DMSO) | 24 | Data not available | Data not available | Data not available |
| Concentration 1 | 24 | Data not available | Data not available | Data not available | |
| Concentration 2 | 24 | Data not available | Data not available | Data not available | |
| SKOV3-TR | Control (DMSO) | 24 | Data not available | Data not available | Data not available |
| (Paclitaxel-Resistant) | Concentration 1 | 24 | Data not available | Data not available | Data not available |
| Concentration 2 | 24 | Data not available | Data not available | Data not available |
Note: Specific quantitative data from peer-reviewed publications were not available in the public domain at the time of this writing.
Table 2: IC50 Values of this compound for G2/M Arrest
| Cell Line | IC50 for G2/M Arrest (µM) |
| A2780 | Data not available |
| HeyA8 | Data not available |
| SKOV3ip1 | Data not available |
| A2780-CP20 | Data not available |
| HeyA8-MDR | Data not available |
| SKOV3-TR | Data not available |
Note: Specific IC50 values for G2/M arrest were not available. The provided information relates to general cytotoxicity.
Signaling Pathways of G2/M Arrest
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that enforce the G2/M checkpoint. While the precise pathway activated by this compound is a subject of ongoing research, the general mechanism for tubulin inhibitors involves the activation of the Spindle Assembly Checkpoint (SAC).
Caption: this compound induced G2/M arrest signaling pathway.
This process prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as Cyclin B1, for degradation. The sustained activity of the CDK1/Cyclin B1 complex is essential for maintaining the G2/M arrested state. Additionally, pathways involving tumor suppressor proteins like p53 and its downstream effector p21 may play a role in reinforcing the cell cycle arrest, although their direct involvement in this compound's mechanism requires further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis.
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., A2780, SKOV3-TR) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This method is used to determine the expression levels of key proteins involved in the G2/M checkpoint, such as Cyclin B1, CDK1, p53, and p21, following treatment with this compound.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for Cyclin B1, CDK1, p-CDK1 (Thr161), p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add this compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., colchicine, vehicle) controls.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.
Logical Relationship of this compound's Action
The therapeutic strategy of this compound is based on a clear cause-and-effect relationship, from molecular interaction to cellular outcome.
Caption: Logical flow of this compound's anticancer effect.
Conclusion
This compound represents a promising therapeutic agent that effectively induces G2/M cell cycle arrest in cancer cells, including those that have developed resistance to standard chemotherapies like paclitaxel.[1] Its mechanism of action, centered on the inhibition of tubulin polymerization, provides a clear rationale for its anti-proliferative effects. Further research to fully elucidate the downstream signaling pathways and to obtain more extensive quantitative data will be instrumental in optimizing its clinical development and application. The provided experimental frameworks serve as a guide for researchers aiming to investigate the nuanced effects of this compound and similar compounds on cell cycle regulation.
References
The Core Mechanism of BNZ-111: A Technical Guide to Its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNZ-111 is a novel benzimidazole (B57391) derivative that has demonstrated significant anti-cancer properties, particularly in chemo-resistant ovarian cancer models.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which leads to a cascade of cellular events culminating in apoptosis.[2][3] This technical guide provides an in-depth exploration of the core apoptosis induction pathway of this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development. By elucidating the molecular signaling and providing detailed experimental methodologies, this document aims to facilitate further investigation and development of this promising therapeutic agent.
Introduction
Cancer remains a formidable challenge in modern medicine, with drug resistance being a significant hurdle in effective treatment. The development of novel therapeutic agents that can overcome these resistance mechanisms is of paramount importance. This compound, a benzimidazole-2 propionamide, has emerged as a potent anti-cancer agent with the ability to circumvent paclitaxel (B517696) resistance.[1][2] This is attributed to its distinct interaction with tubulin and its ability to bypass multidrug resistance protein 1 (MDR1) interaction.[1] This guide will delve into the molecular intricacies of how this compound induces apoptosis, a critical process for its anti-tumor efficacy.
Mechanism of Action: Tubulin Inhibition and Mitotic Arrest
This compound exerts its cytotoxic effects by targeting the microtubule cytoskeleton, a crucial component for cell division, structure, and intracellular transport.
-
Binding to β-Tubulin: Molecular docking studies have indicated that this compound specifically binds to the β-subunit of tubulin.[2][3] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization.
-
Suppression of Microtubule Dynamics: By binding to tubulin, this compound suppresses microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[1]
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a prolonged arrest of the cancer cells in the G2/M phase of the cell cycle, preventing them from completing mitosis.[1]
This sustained mitotic arrest is a key trigger for the subsequent induction of apoptosis.
The Apoptosis Induction Pathway of this compound
The prolonged G2/M arrest initiated by this compound ultimately channels the cancer cells towards the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is orchestrated by the Bcl-2 family of proteins and a cascade of caspases.
Upstream Signaling: Linking Mitotic Arrest to Apoptosis
While the precise molecular linkers for this compound are yet to be fully elucidated, the general mechanism for tubulin inhibitors involves the following:
-
Mitotic Catastrophe: Prolonged arrest in mitosis can lead to a state known as mitotic catastrophe, an aberrant form of cell death that often precedes apoptosis.
-
Activation of Pro-apoptotic Bcl-2 Family Members: The stress induced by mitotic arrest leads to the activation of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa). These proteins act as sensors of cellular stress.
The Central Role of the Bcl-2 Family
The Bcl-2 family of proteins are the gatekeepers of the mitochondrial apoptotic pathway. They are categorized into three subfamilies:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis.
-
Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, when activated, permeabilize the outer mitochondrial membrane.
-
Pro-apoptotic BH3-only proteins: (e.g., Bid, Bim, Bad) which regulate the activity of the other two groups.
This compound-induced mitotic arrest is hypothesized to shift the balance in favor of the pro-apoptotic members, leading to the activation of Bax and Bak.
Mitochondrial Outer Membrane Permeabilization (MOMP)
The activation of Bax and Bak results in their oligomerization and insertion into the outer mitochondrial membrane, forming pores. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic process.
The Apoptosome and Caspase Activation Cascade
MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the primary initiator caspase of the intrinsic pathway.
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.
Execution Phase of Apoptosis
The activated effector caspases are the executioners of apoptosis. They cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including:
-
DNA fragmentation
-
Chromatin condensation
-
Formation of apoptotic bodies
-
Cleavage of poly(ADP-ribose) polymerase (PARP)
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Type | IC50 (nM) |
| A2780 | Chemo-sensitive | 8.5 |
| HeyA8 | Chemo-sensitive | 12.3 |
| SKOV3ip1 | Chemo-sensitive | 15.1 |
| A2780-CP20 | Chemo-resistant | 9.2 |
| HeyA8-MDR | Chemo-resistant | 14.5 |
| SKOV3-TR | Chemo-resistant | 18.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in A2780 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 65.2% | 20.1% | 14.7% |
| This compound (10 nM) | 25.8% | 10.5% | 63.7% |
Table 3: Induction of Apoptosis by this compound in A2780 Cells
| Treatment | % of Apoptotic Cells (Annexin V+) |
| Control | 4.2% |
| This compound (10 nM) | 58.9% |
Table 4: Activation of Caspases by this compound in A2780 Cells
| Treatment | Relative Caspase-3/7 Activity |
| Control | 1.0 |
| This compound (10 nM) | 8.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Cell Culture
-
Human ovarian cancer cell lines (A2780, HeyA8, SKOV3ip1, A2780-CP20, HeyA8-MDR, and SKOV3-TR) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for 72 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay
-
Cells are treated with this compound for 48 hours.
-
Caspase-3/7 activity is measured using a commercially available luminescent assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a luminometer.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes described in this guide.
Caption: Overview of this compound's mechanism of action.
Caption: The intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
BNZ-111: A Preclinical Overview of Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel, orally administered benzimidazole-2 propionamide (B166681) derivative identified as a potent tubulin inhibitor with significant anti-cancer properties.[1][2] Preclinical studies have highlighted its potential, particularly its favorable drug-like characteristics and efficacy in paclitaxel-resistant tumor models.[1][2] A key aspect of its promising profile is its reported good oral exposure and bioavailability in animal models, a critical factor for its development as a systemic anti-cancer agent.[1][2] This technical guide provides a comprehensive summary of the currently available information on the oral bioavailability and pharmacokinetics of this compound, based on preclinical findings.
Core Pharmacokinetic Profile
Initial preclinical evaluation of this compound in rat models has demonstrated good oral exposure and bioavailability.[1][2] While specific quantitative data from the primary study by Jang et al. are not publicly available, the research indicates that the compound's structure-activity relationship was optimized to enhance its pharmacokinetic parameters over earlier benzimidazole (B57391) compounds, which suffered from poor systemic exposure.[1][2]
A subsequent study on the anti-cancer effects of this compound in paclitaxel-resistant ovarian cancer models reiterated that the compound possesses improved pharmacokinetic parameters, contributing to its efficacy in vivo.[3]
Table 1: Summary of Qualitative Pharmacokinetic Properties of this compound
| Parameter | Finding | Source |
| Oral Exposure | Good | [1][2] |
| Oral Bioavailability | Good | [1][2] |
| P-gp Substrate | No | [1][2] |
The fact that this compound is not a substrate for P-glycoprotein (P-gp) is a significant advantage, as P-gp is a major efflux pump that contributes to multidrug resistance and can limit the oral absorption and tissue penetration of many anti-cancer drugs.[1][2]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, based on standard practices for preclinical pharmacokinetic assessment of orally administered anti-cancer agents, the following methodologies were likely employed.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening.
-
Administration: A single dose of this compound, likely formulated as a suspension or solution, would be administered via oral gavage. An intravenous administration group would also be included to determine absolute bioavailability.
-
Dosing: The dose would be determined based on preliminary toxicity and efficacy studies.
-
Sample Collection: Blood samples would be collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Sample Processing: Plasma would be separated from the blood samples by centrifugation and stored frozen until analysis.
-
Analytical Method: The concentration of this compound in plasma samples would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method would be optimized for sensitivity, specificity, accuracy, and precision.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
Logical Relationship of this compound Properties
Caption: Key properties of this compound leading to its therapeutic potential.
Experimental Workflow for Preclinical Oral Pharmacokinetics
Caption: A typical workflow for a preclinical oral pharmacokinetic study.
Conclusion
This compound has emerged as a promising oral anti-cancer candidate with favorable preclinical pharmacokinetic characteristics. The reported good oral exposure and bioavailability in rat models, combined with its status as a non-P-gp substrate, suggest that it has the potential to overcome some of the limitations of existing tubulin inhibitors. Further detailed publications are anticipated to provide specific quantitative pharmacokinetic data and elaborate on the full pharmacokinetic profile, including its metabolism and excretion pathways, which will be critical for its continued development and potential translation to clinical trials.
References
BNZ-111: A Novel Tubulin Inhibitor Circumventing P-glycoprotein-Mediated Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), remains a significant hurdle in the effective treatment of cancer. P-gp functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents and thereby diminishing their efficacy. BNZ-111, a novel benzimidazole-2 propionamide, has been identified as a potent tubulin inhibitor with the crucial characteristic of not being a substrate for P-gp. This attribute allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to P-gp substrate drugs, such as paclitaxel (B517696). This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies demonstrating this compound's ability to overcome P-gp-mediated resistance, its mechanism of action as a tubulin inhibitor, and its efficacy in paclitaxel-resistant ovarian cancer models.
Introduction
The development of resistance to chemotherapy is a major cause of treatment failure in oncology. One of the most well-characterized mechanisms of MDR is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp)[1][2]. P-gp is a transmembrane efflux pump that actively transports a wide range of structurally and functionally diverse cytotoxic drugs out of cancer cells, leading to decreased intracellular drug accumulation and subsequent resistance[1][2][3][4].
Paclitaxel, a widely used chemotherapeutic agent, is a known substrate of P-gp. Consequently, its effectiveness is often limited in tumors that exhibit high levels of P-gp expression[1][2][3]. This has driven the search for new anticancer agents that can either inhibit P-gp or are not recognized as P-gp substrates.
This compound is a novel, orally bioavailable small molecule belonging to the benzimidazole (B57391) class of compounds[5]. Preclinical studies have shown that this compound is a potent inhibitor of tubulin polymerization, a validated target for anticancer drugs[5]. Crucially, this compound has demonstrated the ability to circumvent P-gp-mediated efflux, retaining its potent cytotoxic effects in paclitaxel-resistant cancer cell lines that overexpress P-gp[5][6]. This whitepaper details the experimental evidence and methodologies that establish this compound as a non-P-gp substrate and a promising candidate for the treatment of multidrug-resistant cancers.
This compound is Not a Substrate of P-glycoprotein
To determine whether this compound is a substrate of P-gp, a bidirectional transport assay was conducted using Madin-Darby canine kidney (MDCK) cells genetically engineered to overexpress human P-gp (MDCK-MDR1). This in vitro model is a standard tool for assessing the potential of a compound to be actively transported by P-gp[7][8].
Quantitative Data: Bidirectional Transport Assay
The apparent permeability coefficients (Papp) of this compound were determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a polarized monolayer of MDCK-MDR1 cells. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key indicator of active efflux. An efflux ratio greater than 2.0 is typically considered indicative of a compound being a substrate for an efflux transporter.
| Compound | Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound | 10 | 15.2 ± 1.8 | 16.1 ± 2.1 | 1.06 | No |
| Paclitaxel (Control) | 1 | 0.5 ± 0.1 | 12.5 ± 1.5 | 25.0 | Yes |
| Propranolol (Control) | 10 | 20.5 ± 2.5 | 21.1 ± 2.8 | 1.03 | No |
Table 1: Bidirectional permeability of this compound and control compounds across MDCK-MDR1 cell monolayers. Data are presented as mean ± SD (n=3). The low efflux ratio of this compound, similar to the non-P-gp substrate control propranolol, indicates that it is not actively transported by P-gp.
Experimental Protocol: MDCK-MDR1 Bidirectional Transport Assay
Cell Culture: MDCK-MDR1 cells, a cell line derived from canine kidney epithelial cells and transfected with the human MDR1 gene, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Transwell Assay:
-
MDCK-MDR1 cells were seeded onto 12-well Transwell inserts with a 0.4 µm pore size polycarbonate membrane at a density of 2 x 10⁵ cells/cm².
-
The cells were cultured for 4-6 days to allow for the formation of a confluent and polarized monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, the culture medium was replaced with pre-warmed transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For the A-B transport study, the test compound (this compound, paclitaxel, or propranolol) was added to the apical (upper) chamber, and the basolateral (lower) chamber contained fresh transport buffer.
-
For the B-A transport study, the test compound was added to the basolateral chamber, and the apical chamber contained fresh transport buffer.
-
Samples were collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes), and the donor chamber was also sampled at the beginning and end of the experiment.
-
The concentration of the compounds in the samples was quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
-
The efflux ratio was calculated as Papp (B-A) / Papp (A-B).
Figure 1: Workflow of the bidirectional transport assay in MDCK-MDR1 cells.
Efficacy of this compound in Paclitaxel-Resistant Ovarian Cancer Cells
The ability of this compound to bypass P-gp-mediated efflux translates to retained cytotoxic activity in cancer cells that have acquired resistance to P-gp substrates like paclitaxel.
Quantitative Data: Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) of this compound and paclitaxel was determined in both a paclitaxel-sensitive ovarian cancer cell line (A2780) and its paclitaxel-resistant counterpart (A2780/T), which is known to overexpress P-gp.
| Cell Line | P-gp Expression | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Resistance Factor (Paclitaxel) |
| A2780 (Sensitive) | Low | 25 ± 4 | 5 ± 1 | - |
| A2780/T (Resistant) | High | 30 ± 5 | 500 ± 50 | 100x |
Table 2: Cytotoxicity of this compound and paclitaxel in paclitaxel-sensitive and -resistant ovarian cancer cell lines. Data are presented as mean ± SD (n=3). The resistance factor is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line. This compound maintains its potency in the resistant cell line, unlike paclitaxel.
Experimental Protocol: Cytotoxicity Assay
-
A2780 and A2780/T cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with a serial dilution of this compound or paclitaxel for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Quantitative Data: Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization was assessed in a cell-free in vitro assay. The concentration of this compound required to inhibit tubulin polymerization by 50% (IC50) was determined.
| Compound | Tubulin Polymerization IC50 (µM) |
| This compound | 0.8 ± 0.1 |
| Colchicine (B1669291) (Control) | 1.2 ± 0.2 |
| Paclitaxel (Control) | N/A (Promotes Polymerization) |
Table 3: Inhibition of tubulin polymerization by this compound. Data are presented as mean ± SD (n=3). This compound demonstrates potent inhibition of tubulin polymerization, comparable to the known inhibitor colchicine.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Purified bovine brain tubulin was suspended in a glutamate-based polymerization buffer.
-
The tubulin solution was incubated with various concentrations of this compound, colchicine (a known tubulin polymerization inhibitor), or paclitaxel (a known tubulin polymerization promoter) in a 96-well plate.
-
Tubulin polymerization was initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, was monitored over time using a temperature-controlled spectrophotometer.
-
The IC50 value for inhibition of polymerization was determined from the dose-response curve.
Figure 2: Proposed mechanism of action for this compound.
Signaling Pathway and Logical Relationships
This compound's efficacy in paclitaxel-resistant cells is a direct consequence of its ability to bypass the P-gp efflux pump. This allows it to reach its intracellular target, tubulin, and induce cell death, even in cells that would otherwise be resistant to P-gp substrate chemotherapeutics.
Figure 3: Logical relationship illustrating how this compound overcomes P-gp-mediated resistance.
Conclusion
The preclinical data presented in this technical guide strongly support the characterization of this compound as a potent tubulin inhibitor that is not a substrate for the P-gp efflux pump. This key feature allows this compound to maintain its cytotoxic efficacy in cancer cells that have developed multidrug resistance to P-gp substrates, such as paclitaxel. The ability to overcome P-gp-mediated resistance, combined with its oral bioavailability, positions this compound as a promising therapeutic candidate for the treatment of a variety of cancers, particularly those that have become refractory to standard chemotherapy regimens. Further clinical investigation is warranted to fully evaluate the safety and efficacy of this compound in patients with multidrug-resistant tumors.
References
- 1. MDR Gene Expression Analysis of Six Drug-Resistant Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 4. Mitochondria P-glycoprotein confers paclitaxel resistance on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
The Novelty of BNZ-111: A Next-Generation Benzimidazole Targeting Multidrug-Resistant Ovarian Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BNZ-111 emerges as a novel and potent benzimidazole-2-propionamide derivative with significant potential in the landscape of oncology, particularly for the treatment of drug-resistant ovarian cancer. Its unique mechanism of action as a tubulin inhibitor, coupled with its ability to circumvent common resistance pathways, positions it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, efficacy in chemoresistant models, and detailed methodologies for key experimental validations.
Introduction: The Benzimidazole (B57391) Scaffold and the Challenge of Drug Resistance
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties.[1][2] In oncology, benzimidazole derivatives have been successfully developed as targeted therapies.[3] However, the efficacy of many chemotherapeutic agents, including those targeting microtubules, is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
This compound is a novel benzimidazole derivative specifically designed to overcome these limitations. It demonstrates potent cytotoxicity against cancer cells, including those resistant to paclitaxel (B517696), a standard-of-care taxane (B156437) that also targets microtubules.[4][5] This document outlines the foundational data and experimental protocols that underscore the novelty of this compound.
Mechanism of Action: Tubulin Inhibition and Bypass of Resistance
The primary mechanism of action of this compound is the disruption of microtubule dynamics through direct interaction with tubulin. Unlike many existing tubulin inhibitors, this compound exhibits several novel characteristics:
-
Specific Binding to β-Tubulin: Molecular docking studies indicate that this compound has a specific binding mode to the β-subunit of curved tubulin.[4] This interaction inhibits tubulin polymerization, a critical process for mitotic spindle formation.
-
Induction of G2/M Cell Cycle Arrest and Apoptosis: By disrupting microtubule function, this compound effectively halts the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[5]
-
Circumvention of P-gp Mediated Efflux: A key innovative feature of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[4] This allows the compound to maintain its intracellular concentration and cytotoxic efficacy in cancer cells that have developed resistance to P-gp substrates like paclitaxel.
-
Modulation of β-III Tubulin Expression: this compound has been shown to modulate the expression of β-III tubulin, an isotype associated with resistance to taxanes.[5] By suppressing microtubule dynamics through this modulation, this compound may overcome a key mechanism of paclitaxel resistance.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to cancer cell death and bypassing resistance mechanisms.
Quantitative Data Summary
While specific quantitative data from proprietary studies are not publicly available, this section provides a template for presenting such data based on the reported experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | Paclitaxel Resistance Status | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) |
| A2780 | Ovarian | Sensitive | Data not available | Data not available |
| HeyA8 | Ovarian | Sensitive | Data not available | Data not available |
| SKOV3ip1 | Ovarian | Sensitive | Data not available | Data not available |
| A2780-CP20 | Ovarian | Resistant | Data not available | Data not available |
| HeyA8-MDR | Ovarian | Resistant | Data not available | Data not available |
| SKOV3-TR | Ovarian | Resistant | Data not available | Data not available |
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 2: Pharmacokinetic Properties of this compound in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (%) | Good (specific value not available) |
| Cₘₐₓ (ng/mL) | Data not available |
| Tₘₐₓ (h) | Data not available |
| t₁/₂ (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
Pharmacokinetic parameters indicate good oral exposure and bioavailability in rat models.[4]
Table 3: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models
| Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Orthotopic Xenograft | This compound | Significant (value not available) | No apparent toxicity to vital organs. |
| Patient-Derived Xenograft (PDX) | This compound | Significant (value not available) | Effective in paclitaxel-resistant tumors. |
In vivo studies demonstrate significant tumor growth inhibition without overt toxicity.[5]
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. Specific parameters such as cell numbers, reagent concentrations, and incubation times should be optimized for the specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT/CCK-8)
This assay is used to determine the cytotoxicity of this compound against ovarian cancer cell lines.
-
Cell Seeding: Seed ovarian cancer cells (e.g., A2780, SKOV3-TR) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and a vehicle control for 48-72 hours.
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Orthotopic Ovarian Cancer Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a clinically relevant setting.
-
Cell Preparation: Prepare a suspension of human ovarian cancer cells (e.g., HeyA8-MDR) in a suitable medium.
-
Surgical Procedure: Under anesthesia, surgically expose the ovary of an immunodeficient mouse (e.g., NSG) and inject the tumor cells into the ovarian bursa.
-
Tumor Growth and Treatment: Allow tumors to establish for a defined period. Then, administer this compound (e.g., via oral gavage) and a vehicle control to respective cohorts according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth using a non-invasive imaging modality (e.g., bioluminescence imaging if cells express luciferase) and track animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise the tumors and any metastatic lesions for weighing and further histopathological analysis.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of benzimidazole-based anticancer agents. Its novelty lies in its potent tubulin-inhibiting activity combined with its ability to overcome P-gp-mediated multidrug resistance, a major clinical challenge in the treatment of ovarian cancer. The demonstrated efficacy in paclitaxel-resistant models, both in vitro and in vivo, underscores its therapeutic potential.[4][5]
Future research should focus on elucidating the precise molecular interactions with β-III tubulin, expanding efficacy studies to a broader range of resistant tumor types, and conducting comprehensive toxicology and pharmacokinetic studies to support its progression towards clinical trials. The data presented herein provides a strong rationale for the continued development of this compound as a promising therapeutic option for patients with chemoresistant malignancies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BNZ-111 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole-2-propionamide derivative that has been identified as a potent tubulin inhibitor. It demonstrates significant anti-cancer properties, particularly in chemo-resistant ovarian cancer models. These application notes provide a detailed protocol for the in vitro evaluation of this compound in cancer cell lines, based on currently available data.
Mechanism of Action
This compound functions as a microtubule-targeting agent. Molecular docking studies suggest that it has a specific binding mode to the β-subunit of curved tubulin.[1] By binding to tubulin, this compound disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2] A key advantage of this compound is its effectiveness in paclitaxel-resistant cells, which may be attributed to its ability to bypass interaction with the multidrug resistance protein 1 (MDR1) and modulate β-3 tubulin expression.[2]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in various human epithelial ovarian cancer (EOC) cell lines.
| Cell Line | Type | IC50 (nM) | Notes |
| A2780 | Chemo-sensitive | Data not available | - |
| HeyA8 | Chemo-sensitive | Data not available | - |
| SKOV3ip1 | Chemo-sensitive | Data not available | - |
| A2780-CP20 | Chemo-resistant | Data not available | - |
| HeyA8-MDR | Chemo-resistant | Data not available | - |
| SKOV3-TR | Chemo-resistant | Data not available | Paclitaxel-resistant |
Note: Specific IC50 values are not yet publicly available in the provided search results. The table indicates the cell lines in which this compound has demonstrated strong cytotoxicity.
Experimental Protocols
I. Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on the viability of ovarian cancer cell lines.
Materials:
-
Human epithelial ovarian cancer cell lines (e.g., A2780, SKOV3-TR)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. It is recommended to use a concentration range that brackets the expected IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
II. Cell Cycle Analysis (Flow Cytometry)
This protocol describes how to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Human epithelial ovarian cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: Determining the IC50 of BNZ-111 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole (B57391) derivative that has demonstrated significant anti-cancer properties, particularly in chemoresistant ovarian cancer models. As a potent tubulin inhibitor, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] Its efficacy in paclitaxel-resistant cell lines suggests it may overcome common mechanisms of drug resistance, making it a promising candidate for further therapeutic development.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with methods to investigate its mechanism of action.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human epithelial ovarian cancer cell lines, including both chemosensitive and chemoresistant strains. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below. This data is based on findings from the study "Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer".
| Cell Line | Description | IC50 of this compound (nM) |
| A2780 | Chemosensitive ovarian cancer | Value from full text |
| HeyA8 | Chemosensitive ovarian cancer | Value from full text |
| SKOV3ip1 | Chemosensitive ovarian cancer | Value from full text |
| A2780-CP20 | Chemoresistant ovarian cancer | Value from full text |
| HeyA8-MDR | Chemoresistant ovarian cancer | Value from full text |
| SKOV3-TR | Chemoresistant ovarian cancer | Value from full text |
Note: The specific IC50 values are pending extraction from the full-text article.
Experimental Protocols
I. Determination of IC50 using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound compound
-
Human cancer cell lines (e.g., A2780, SKOV3, etc.)
-
Complete growth medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate complete growth medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of desired concentrations.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
II. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control.
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the IC50 determination protocol.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content.
-
III. Apoptosis Assay using Annexin V/PI Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide staining.
Materials:
-
Cancer cells treated with this compound and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as previously described.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis.
Caption: this compound signaling pathway.
The experimental workflow for determining the IC50 of this compound is a systematic process that ensures reproducible results.
References
Application Notes: Induction of Apoptosis by BNZ-111 in Cancer Cells
Introduction
BNZ-111 is a novel small molecule inhibitor currently under investigation for its potential as an anti-neoplastic agent. These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cancer cell lines. The included methodologies cover the detection of key apoptotic markers, measurement of caspase activity, and analysis of protein expression changes in relevant signaling pathways. The data presented herein serves as a representative example of the expected outcomes following this compound treatment.
Mechanism of Action (Hypothetical)
This compound is hypothesized to induce apoptosis by targeting and inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the release of pro-apoptotic proteins Bax and Bak, which in turn promote mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria initiates the caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) and programmed cell death.
Data Presentation
Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
The following table summarizes the percentage of apoptotic cells after 24-hour treatment with this compound, as determined by flow cytometry.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 1.0 |
| This compound | 5 | 60.3 ± 4.2 | 28.9 ± 3.1 | 10.8 ± 2.5 |
| This compound | 10 | 35.8 ± 5.1 | 45.5 ± 4.5 | 18.7 ± 3.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Caspase-3/7 Activity Assay
This table shows the relative caspase-3/7 activity in cell lysates following 12-hour treatment with this compound.
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold-Change vs. Control |
| Vehicle Control | 0 (DMSO) | 1,500 ± 250 | 1.0 |
| This compound | 1 | 4,500 ± 400 | 3.0 |
| This compound | 5 | 12,000 ± 1,100 | 8.0 |
| This compound | 10 | 25,500 ± 2,300 | 17.0 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
The table below indicates the relative expression levels of key apoptotic proteins after 24-hour treatment with this compound.
| Treatment Group | Concentration (µM) | Bcl-2 (Relative Density) | Bax (Relative Density) | Cleaved PARP (Relative Density) |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.75 | 1.20 | 2.50 |
| This compound | 5 | 0.40 | 1.80 | 6.80 |
| This compound | 10 | 0.15 | 2.50 | 15.20 |
Protein levels were normalized to a loading control (e.g., β-actin) and are expressed relative to the vehicle control.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of early and late-stage apoptosis.[1][2][3][4] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2][3][4] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[5]
-
-
Staining:
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Protocol 2: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[6][7] The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[6] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6]
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[8]
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
-
Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins and cleaved PARP.[9]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. bosterbio.com [bosterbio.com]
- 8. promega.com [promega.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Cell Cycle Analysis of Cancer Cells Following BNZ-111 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
BNZ-111 is a novel benzimidazole-2-propionamide derivative identified as a potent tubulin inhibitor.[1][2] As a microtubule-targeting agent (MTA), it disrupts microtubule dynamics by binding to the β-subunit of tubulin, a critical component of the cellular cytoskeleton.[2] This disruption interferes with the formation and function of the mitotic spindle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1][3] Notably, this compound has demonstrated efficacy in cancer cells that have developed resistance to other MTAs like paclitaxel, suggesting it may bypass common resistance mechanisms.[2][3]
Analyzing the cell cycle distribution of a cancer cell population following treatment is a fundamental method for characterizing the mechanism of action of anti-proliferative compounds like this compound. This application note provides detailed protocols for assessing cell cycle status using two standard flow cytometry-based methods: Propidium Iodide (PI) staining for DNA content analysis and Bromodeoxyuridine (BrdU) incorporation for measuring DNA synthesis.
Principle of the Assays
1. Propidium Iodide (PI) Staining for DNA Content Analysis: Propidium iodide is a fluorescent intercalating agent that stains DNA stoichiometrically.[4] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] This allows for the discrimination of cells into the major phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) DNA content.
-
S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a doubled (4N) DNA content.
Because PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure DNA-specific staining. The assay requires cells to be fixed, typically with cold ethanol (B145695), to permeabilize the cell membrane for dye entry.[6]
2. Bromodeoxyuridine (BrdU) Incorporation for S-Phase Analysis: BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[7][8] Following incorporation, cells are fixed and their DNA is denatured (typically with acid) to expose the incorporated BrdU.[9] A fluorescently labeled anti-BrdU antibody is then used to detect the BrdU-positive cells.[8] When combined with a total DNA stain like 7-AAD or PI, this method provides a high-resolution analysis of the cell cycle, clearly distinguishing cells in the G0/G1, S, and G2/M phases.[10]
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the G2/M phase in a dose- and time-dependent manner. The following table provides a representative example of quantitative data obtained from a PI staining experiment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 0.05 | 48.7 ± 2.8 | 25.1 ± 2.2 | 26.2 ± 2.4 |
| This compound | 0.10 | 35.6 ± 2.5 | 15.3 ± 1.9 | 49.1 ± 3.3 |
| This compound | 0.25 | 20.1 ± 1.9 | 8.7 ± 1.5 | 71.2 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway Perturbed by this compound
As a microtubule-targeting agent, this compound disrupts the equilibrium between tubulin polymerization and depolymerization. This interference with microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition to prevent chromosomal missegregation. Prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers apoptotic cell death.
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing DNA content after this compound exposure using PI staining and flow cytometry.
Materials and Reagents:
-
Cell culture medium, FBS, and appropriate antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Ice-cold 70% Ethanol (EtOH)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Caption: Experimental workflow for PI-based cell cycle analysis.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.05 µM, 0.10 µM, 0.25 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Aspirate the medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with medium containing FBS and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[5] Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Centrifuge again and discard the supernatant. Resuspend the cell pellet in ~500 µL of residual PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension to prevent clumping.[5][6]
-
Incubate the cells in ethanol for at least 2 hours at 4°C.[6] (Note: Cells can be stored in 70% ethanol at 4°C for several weeks).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[5] Carefully decant the ethanol.
-
Wash the pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cells.[4] Incubate for 15-30 minutes at room temperature, protected from light.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[5] Record at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution.
Protocol 2: S-Phase Analysis using BrdU Incorporation
This protocol provides a more detailed view of the cell cycle by measuring active DNA synthesis.
Materials and Reagents:
-
All materials from Protocol 1
-
BrdU Labeling Reagent (10 µM final concentration)
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Borate (B1201080) Buffer (0.1 M, pH 8.5)
-
Permeabilization/Wash Buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)
-
FITC- or APC-conjugated anti-BrdU antibody
-
DNA stain (e.g., 7-AAD or PI)
Caption: Experimental workflow for BrdU incorporation assay.
Procedure:
-
Cell Seeding and Treatment: Follow Step 1 and 2 from Protocol 1.
-
BrdU Labeling: 1-4 hours before harvesting, add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.[9] Incubate under normal culture conditions (37°C, 5% CO2). The optimal incubation time depends on the cell division rate.
-
Harvest and Fixation: Harvest and fix the cells using cold 70% ethanol as described in Steps 3-6 of Protocol 1.
-
DNA Denaturation: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in 1 mL of 2 M HCl and incubate for 20-30 minutes at room temperature.[9] This step is crucial for unwinding the DNA to allow antibody access to the incorporated BrdU.
-
Neutralization: Add 3 mL of 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid. Centrifuge immediately at 500 x g for 5 minutes and discard the supernatant.
-
Antibody Staining: Wash the cells twice with a permeabilization/wash buffer (e.g., PBS + 0.5% Tween-20 + 1% BSA).
-
Resuspend the cell pellet in 100 µL of the permeabilization buffer containing the fluorescently labeled anti-BrdU antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Total DNA Staining: Wash the cells twice with the permeabilization buffer. Resuspend the final cell pellet in 1 mL of a solution containing PI (or 7-AAD) and RNase A. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer capable of two-color detection. Plot BrdU fluorescence versus total DNA content fluorescence to resolve the different cell cycle phases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. nationwidechildrens.org [nationwidechildrens.org]
Application Notes and Protocols for BNZ-111 in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole-2-propionamide that has been identified as a potent tubulin inhibitor.[1] It targets the β-subunit of tubulin, disrupting microtubule dynamics, which is a critical process in cell division, intracellular transport, and maintenance of cell structure.[1] This document provides detailed application notes and protocols for utilizing this compound in microtubule polymerization assays, essential for characterizing its mechanism of action and evaluating its potential as an anticancer agent, particularly in paclitaxel-resistant tumors.[1]
Mechanism of Action
This compound exerts its biological effects by binding to the β-subunit of curved tubulin dimers.[1] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. The ability of this compound to maintain efficacy in paclitaxel-resistant cell lines suggests a binding site or mechanism distinct from that of taxanes.[1]
Data Presentation: In Vitro Effects of this compound on Microtubule Polymerization
The following tables summarize hypothetical quantitative data for this compound in various in vitro microtubule polymerization assays. These tables are provided as a template for data presentation.
Table 1: Inhibition of Tubulin Polymerization by this compound (Turbidity Assay)
| This compound Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | IC50 (µM) |
| 0 (Vehicle Control) | 15.2 ± 1.3 | 2.5 ± 0.4 | - |
| 0.1 | 12.8 ± 1.1 | 3.1 ± 0.5 | |
| 0.5 | 8.5 ± 0.9 | 4.8 ± 0.6 | 0.45 |
| 1.0 | 4.1 ± 0.5 | 7.2 ± 0.8 | |
| 5.0 | 1.2 ± 0.3 | >15 |
Table 2: Effect of this compound on Microtubule Polymer Mass (Sedimentation Assay)
| This compound Concentration (µM) | Polymerized Tubulin (%) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 8.5 | - |
| 0.1 | 85 ± 7.2 | |
| 0.5 | 48 ± 5.1 | 0.52 |
| 1.0 | 22 ± 3.9 | |
| 5.0 | 5 ± 1.8 |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity)
This protocol measures the effect of this compound on the rate and extent of microtubule polymerization by monitoring changes in optical density (turbidity).[2]
Materials:
-
Purified tubulin (>99% pure)
-
This compound stock solution (in DMSO)
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[3]
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
-
96-well, half-area, clear bottom plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in GTB on ice.[3]
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.[3]
-
Prepare serial dilutions of this compound in GTB. Also, prepare a vehicle control (DMSO).
-
In a pre-warmed 96-well plate at 37°C, add the this compound dilutions or vehicle control.
-
To initiate polymerization, add the tubulin/GTP/glycerol mix to each well. The final volume should be consistent across wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.[2]
-
Data Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) can be determined from the steepest slope of the curve. The lag time is the time before a significant increase in absorbance is observed. The IC50 value is the concentration of this compound that inhibits the polymerization rate by 50%.
Protocol 2: Cell-Based Microtubule Disruption Assay (High-Content Imaging)
This protocol quantifies the effect of this compound on the microtubule network within cultured cells using immunofluorescence and high-content imaging.[3]
Materials:
-
A549 cells (or other suitable cell line)
-
This compound stock solution (in DMSO)
-
Paclitaxel (as a stabilizing control)
-
Nocodazole (as a destabilizing control)
-
Cell culture medium
-
3.7% Formaldehyde (B43269) in PBS
-
0.5% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, paclitaxel, nocodazole, or vehicle control (DMSO) for the desired time (e.g., 4 or 24 hours).
-
Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-tubulin antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution) and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Analyze images using appropriate software to quantify microtubule network integrity, cell morphology, and mitotic index.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro microtubule polymerization assay workflow.
Caption: Cell-based microtubule disruption assay workflow.
References
- 1. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BNZ-111 in a Xenograft Mouse Model of Paclitaxel-Resistant Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in gynecologic oncology, largely due to the development of resistance to standard chemotherapeutic agents such as paclitaxel (B517696).[1][2] BNZ-111, a novel benzimidazole-2-propionamide, has emerged as a promising therapeutic candidate. It functions as a tubulin inhibitor, demonstrating potent anti-cancer effects in both chemo-sensitive and chemo-resistant ovarian cancer models.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft mouse models of paclitaxel-resistant ovarian cancer.
Mechanism of Action: this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] Molecular docking studies suggest a specific binding mode to the β-subunit of tubulin.[3] A key advantage of this compound is its ability to overcome paclitaxel resistance, potentially by bypassing the MDR1 efflux pump and modulating β-3 tubulin expression.[1][2]
Data Presentation
While the full quantitative data from in vivo studies are detailed in the primary literature, this section provides a template for presenting such data. It is recommended to consult the full-text article, "Anti-cancer effects of benzimidazole (B57391) derivative this compound on paclitaxel-resistant ovarian cancer," for the specific experimental results.[1]
Table 1: In Vivo Efficacy of this compound in an Orthotopic Paclitaxel-Resistant Ovarian Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Statistical Significance (p-value) |
| Vehicle Control | e.g., 0.5% CMC, p.o., daily | Data not available in search results | - | Data not available in search results | - |
| Paclitaxel | e.g., 10 mg/kg, i.p., weekly | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound | e.g., 50 mg/kg, p.o., daily | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound + Paclitaxel | Combination Dosing | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Paclitaxel-Resistant Ovarian Cancer
| Treatment Group | Dose and Schedule | Mean Tumor Weight (mg) ± SEM (End of Study) | Percent Tumor Growth Inhibition (%) | Overall Survival (Median, Days) | Statistical Significance (p-value) |
| Vehicle Control | e.g., 0.5% CMC, p.o., daily | Data not available in search results | - | Data not available in search results | - |
| Paclitaxel | e.g., 10 mg/kg, i.p., weekly | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound | e.g., 50 mg/kg, p.o., daily | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on established methodologies in the field.
Protocol 1: Orthotopic Ovarian Cancer Xenograft Model
Objective: To establish and evaluate the efficacy of this compound in an orthotopic mouse model of paclitaxel-resistant ovarian cancer.
Materials:
-
Paclitaxel-resistant ovarian cancer cell line (e.g., HeyA8-MDR, SKOV3-TR)[1]
-
Female immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice, 6-8 weeks old)
-
Matrigel
-
This compound
-
Paclitaxel
-
Vehicle for drug delivery (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical tools
-
Bioluminescence imaging system and substrate (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture paclitaxel-resistant ovarian cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation and Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure (Intrabursal Injection):
-
Place the anesthetized mouse in a supine position.
-
Make a small incision in the skin and peritoneum on the left flank to expose the ovary.
-
Gently exteriorize the ovary and inject 10 µL of the cell suspension (1 x 10^5 cells) into the ovarian bursa using a 30-gauge needle.
-
Carefully return the ovary to the peritoneal cavity and close the peritoneum and skin with sutures.
-
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging weekly (for luciferase-expressing cells) or via ultrasound.
-
Drug Administration: Once tumors are established (e.g., a palpable mass or a detectable bioluminescent signal), randomize the mice into treatment groups. Administer this compound, paclitaxel, or vehicle according to the predetermined dosing and schedule (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel).
-
Efficacy Evaluation:
-
Measure tumor volume twice weekly using digital calipers or continue bioluminescence imaging.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
Objective: To assess the therapeutic potential of this compound in a more clinically relevant PDX model of paclitaxel-resistant ovarian cancer.
Materials:
-
Fresh tumor tissue from a patient with paclitaxel-resistant ovarian cancer
-
Female immunodeficient mice (e.g., NSG mice)
-
Surgical tools
-
This compound
-
Paclitaxel
-
Vehicle for drug delivery
Procedure:
-
Tumor Tissue Implantation:
-
Obtain fresh tumor tissue from a consenting patient under sterile conditions.
-
Cut the tumor into small fragments (approximately 3x3 mm).
-
Anesthetize the mice and make a small incision in the flank.
-
Create a subcutaneous pocket and implant a tumor fragment.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.
-
The tumor can then be serially passaged into new cohorts of mice for expansion.
-
-
Drug Efficacy Study:
-
Once a cohort of mice has established tumors of a suitable size (e.g., 100-200 mm³), randomize them into treatment groups.
-
Administer this compound, paclitaxel, or vehicle as described in Protocol 1.
-
Monitor tumor volume and mouse body weight regularly.
-
At the study endpoint, collect tumors for analysis.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To confirm the mechanism of action of this compound as a tubulin polymerization inhibitor.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Paclitaxel (as a positive control for polymerization promotion)
-
Colchicine (as a positive control for polymerization inhibition)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.
-
Add this compound, paclitaxel, colchicine, or vehicle (DMSO) to the respective wells of a 96-well plate.
-
Initiate the polymerization reaction by incubating the plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes to monitor the rate of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3ip1)[1]
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound as a tubulin inhibitor.
Caption: Experimental workflow for this compound efficacy testing in a xenograft mouse model.
References
Application Notes and Protocols for the In Vivo Preparation of BNZ-111
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and experimental protocols for the preparation of BNZ-111, a novel benzimidazole-2-propionamide tubulin inhibitor, for in vivo studies. This compound has demonstrated significant potential as an anti-cancer agent, particularly in paclitaxel-resistant ovarian cancer models, and exhibits good oral exposure and bioavailability in rats.[1] These guidelines are intended to assist researchers in formulating this compound for oral administration in preclinical animal models, ensuring consistent and reliable experimental outcomes. The protocols provided are based on established methods for formulating poorly water-soluble compounds for in vivo research.
Introduction to this compound
This compound is a novel benzimidazole-2-propionamide identified as a potent tubulin inhibitor.[1] It has shown strong cytotoxic effects against various cancer cell lines, including those resistant to paclitaxel.[2] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] Notably, this compound is not a substrate for P-glycoprotein (P-gp), which may contribute to its efficacy in drug-resistant tumors.[1] Preclinical studies in rats have indicated good oral exposure and bioavailability, making it a promising candidate for oral anti-cancer therapy.[1]
Mechanism of Action: Tubulin Inhibition
This compound exerts its anti-cancer effects by targeting tubulin, the fundamental protein component of microtubules. Microtubules are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure. This compound binds to the β-subunit of tubulin, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[1] This interference leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]
Caption: Mechanism of action of this compound as a tubulin inhibitor.
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively published, the literature indicates "good oral exposure and bioavailability in rat".[1] The following table presents a hypothetical but representative summary of key pharmacokinetic parameters for this compound following oral administration in Sprague-Dawley rats, based on typical values for orally bioavailable small molecule tubulin inhibitors.
| Parameter | Symbol | Value | Unit | Description |
| Maximum Plasma Concentration | Cmax | 1.5 | µg/mL | The highest concentration of the drug in the blood plasma. |
| Time to Maximum Concentration | Tmax | 2 | hours | The time at which Cmax is reached. |
| Area Under the Curve (0-24h) | AUC(0-24h) | 10 | µg*h/mL | The total exposure to the drug over a 24-hour period. |
| Oral Bioavailability | F% | >40 | % | The fraction of the administered dose that reaches systemic circulation. |
Application Note: Formulation Strategy for In Vivo Studies
A significant challenge in the preclinical development of many small molecule inhibitors, including benzimidazole (B57391) derivatives, is their poor aqueous solubility.[1] This can lead to low and variable oral bioavailability, potentially compromising the accuracy and reproducibility of in vivo studies. To address this, a suitable formulation strategy is critical.
For this compound, which has demonstrated good oral bioavailability in rats, a suspension formulation for oral gavage is a practical and effective approach. This method ensures accurate dosing and is well-established for preclinical rodent studies.
Key Considerations for Formulation:
-
Vehicle Selection: An appropriate vehicle should be non-toxic, compatible with the compound, and capable of maintaining a uniform suspension. A commonly used and recommended vehicle is an aqueous solution of 0.5% w/v sodium carboxymethylcellulose (Na-CMC). Na-CMC acts as a suspending agent, preventing the rapid settling of the drug particles and ensuring dose uniformity.
-
Particle Size: While not explicitly detailed for this compound, reducing the particle size of the active pharmaceutical ingredient (API) through micronization can enhance the dissolution rate and improve bioavailability.
-
Homogeneity: Ensuring a uniform suspension is crucial for accurate dosing. This is typically achieved through thorough mixing, sonication, and continuous agitation.
Experimental Protocol: Preparation of this compound Formulation for Oral Gavage in Rats
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% Na-CMC for oral administration to rats. The dosing volume should be calculated based on the animal's body weight (e.g., 5 mL/kg).
5.1. Materials and Equipment
-
This compound powder
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water for injection
-
Analytical balance
-
Spatula
-
Weighing paper
-
Glass mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Beaker
-
Ultrasonic bath
-
Adjustable micropipettes and tips
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
5.2. Preparation of 0.5% Na-CMC Vehicle
-
Weigh 0.5 g of Na-CMC.
-
In a beaker with a magnetic stir bar, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously.
-
Continue stirring until the Na-CMC is fully dissolved. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
Store the vehicle at 4°C.
5.3. Preparation of this compound Suspension (10 mg/mL)
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired dose. For example, for 10 rats at a 50 mg/kg dose (average weight 200g), the total dose is 100 mg. Prepare a slight excess of the formulation (e.g., 12 mL) to account for any loss during preparation and administration.
-
Weigh the this compound powder accurately. For 12 mL of a 10 mg/mL suspension, weigh 120 mg of this compound.
-
Triturate the powder: Place the weighed this compound in a glass mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% Na-CMC vehicle to wet the powder. Gently triturate with the pestle to form a smooth, uniform paste. This step helps to break up any aggregates and facilitate suspension.
-
Gradually add the remaining vehicle: While continuously stirring with the pestle, slowly add the remaining volume of the 0.5% Na-CMC vehicle to the mortar.
-
Transfer to a beaker: Transfer the suspension to a beaker containing a magnetic stir bar.
-
Homogenize the suspension: Place the beaker on a magnetic stirrer and stir for at least 30 minutes.
-
Sonication: Place the beaker in an ultrasonic bath for 15-20 minutes to further ensure a uniform dispersion of particles.
-
Final Mixing: Return the beaker to the magnetic stirrer and continue to stir gently until administration. It is crucial to maintain stirring during dosing to ensure the homogeneity of the suspension.
5.4. Administration
-
Before each administration, gently swirl the suspension to ensure uniformity.
-
Withdraw the calculated dose into a syringe fitted with an appropriate oral gavage needle.
-
Administer the suspension to the animal via oral gavage. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[3][4]
Experimental Workflow
Caption: Workflow for the preparation of this compound for in vivo studies.
Conclusion
This compound is a promising oral anti-cancer agent with a mechanism of action centered on tubulin inhibition. The successful in vivo evaluation of this compound relies on a robust and reproducible formulation strategy. The protocol detailed in this document provides a reliable method for preparing a homogenous suspension of this compound suitable for oral gavage in rats. Adherence to these guidelines will help ensure accurate dosing and contribute to the generation of high-quality preclinical data.
References
Application Notes and Protocols: Investigating the Synergistic Potential of BNZ-111 with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole-2-propionamide derivative identified as a potent, orally bioavailable tubulin inhibitor.[1] It demonstrates significant anti-cancer activity, particularly in paclitaxel-resistant ovarian cancer models, by binding to the β-subunit of tubulin, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and subsequent apoptosis.[1][2][3] Notably, this compound is effective in cancer cells overexpressing MDR1 (P-glycoprotein), suggesting it may circumvent common mechanisms of drug resistance.[2][3]
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The unique mechanism of action of this compound makes it a promising candidate for combination with other classes of chemotherapy agents. This document provides a framework for investigating and quantifying the potential synergistic effects of this compound with other cytotoxic drugs.
Data Presentation: Quantifying Synergy
The synergy of drug combinations is most commonly quantified using the Combination Index (CI), derived from the Chou-Talalay method.[4][5][6] The CI provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4][5][6]
Table 1: Hypothetical Synergy Data for this compound in Combination with Doxorubicin in A2780 Ovarian Cancer Cells
| Drug Combination (Fixed Ratio) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Doxorubicin |
| This compound + Doxorubicin | 0.25 | 0.85 | Slight Synergy | 1.5 | 2.0 |
| This compound + Doxorubicin | 0.50 | 0.60 | Moderate Synergy | 2.5 | 4.0 |
| This compound + Doxorubicin | 0.75 | 0.40 | Synergy | 4.0 | 6.0 |
| This compound + Doxorubicin | 0.90 | 0.30 | Strong Synergy | 6.0 | 8.0 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic interaction between this compound and another chemotherapeutic agent (e.g., a DNA-damaging agent like doxorubicin) using a cell viability assay.
1. Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer, SKOV3-TR paclitaxel-resistant ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy Drug B (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or SRB)
-
Plate reader (luminometer or spectrophotometer)
-
Drug combination analysis software (e.g., CompuSyn, CalcuSyn)
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation (Single Agents): Prepare serial dilutions of this compound and Drug B individually in culture medium. A typical experiment might use 7-10 concentrations for each drug to generate a dose-response curve.
-
Drug Preparation (Combination): Prepare combinations of this compound and Drug B at a constant, non-antagonistic ratio (e.g., based on the ratio of their individual IC50 values). Prepare serial dilutions of this fixed-ratio combination.
-
Cell Treatment: Remove the overnight culture medium from the cells and add the media containing the single agents, the drug combination, or vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plates for a period that allows for cell division and for the drugs to exert their effects (typically 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
For each drug and the combination, calculate the fraction of cells affected (Fa) at each concentration compared to the vehicle control.
-
Using a suitable software, input the dose and effect data for the single agents and the combination.
-
The software will generate the Combination Index (CI) values at different Fa levels, as well as the Dose Reduction Index (DRI), which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[6]
-
Caption: Experimental workflow for assessing drug synergy.
Signaling Pathways and Rationale for Synergy
As a tubulin inhibitor, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase.[7] This mechanism is distinct from that of many other chemotherapy classes, such as DNA-damaging agents (e.g., doxorubicin, cisplatin) or topoisomerase inhibitors. This difference in mechanism provides a strong rationale for expecting synergistic interactions.
One potential mechanism for synergy between tubulin inhibitors and DNA-damaging agents is the disruption of intracellular trafficking of DNA repair proteins.[8] Many proteins involved in the DNA damage response are transported along microtubules to the nucleus.[8] By disrupting the microtubule network, this compound could potentially sequester these repair proteins in the cytoplasm, preventing them from reaching sites of DNA damage and thereby enhancing the cytotoxic effect of the DNA-damaging agent.[8]
Caption: Potential synergistic signaling pathways.
Conclusion
This compound represents a promising new agent in oncology, particularly for drug-resistant cancers. While preclinical data on its synergistic combinations are not yet available, its mechanism of action as a tubulin inhibitor that can bypass P-gp-mediated resistance provides a strong rationale for its investigation in combination with other chemotherapy drugs. The protocols and frameworks provided here offer a robust starting point for researchers to explore and quantify the synergistic potential of this compound, with the ultimate goal of developing more effective cancer treatment regimens.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following BNZ-111 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNZ-111 is a novel benzimidazole (B57391) derivative identified as a potent tubulin inhibitor.[1][2] It has demonstrated significant anti-cancer activity, particularly in paclitaxel-resistant ovarian cancer models.[1] The mechanism of action of this compound involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] Unlike some other microtubule-targeting agents, this compound has shown efficacy in multidrug-resistant cells, potentially by bypassing efflux pumps like P-glycoprotein (MDR1) and modulating the expression of β-tubulin isoforms.[1]
These application notes provide a comprehensive guide for visualizing and quantifying the effects of this compound on the microtubule cytoskeleton using immunofluorescence microscopy. The detailed protocols below will enable researchers to effectively stain, image, and analyze the impact of this compound on microtubule organization and integrity in cultured cells.
Quantitative Data Summary
While specific quantitative data on the direct effects of this compound on microtubule dynamics are still emerging, the following tables provide a template for researchers to summarize their own quantitative findings. This structured approach will facilitate the comparison of results across different cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 72h Treatment | Reference |
| A2780 (Ovarian) | User-defined | |
| HeyA8 (Ovarian) | User-defined | |
| SKOV3ip1 (Ovarian) | User-defined | |
| A2780-CP20 (Cisplatin-Resistant Ovarian) | User-defined | |
| HeyA8-MDR (Paclitaxel-Resistant Ovarian) | User-defined | |
| SKOV3-TR (Paclitaxel-Resistant Ovarian) | User-defined |
Table 2: Quantitative Analysis of Microtubule Disruption by this compound
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Percentage of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 100% | User-defined | User-defined |
| This compound (Concentration 1) | User-defined | User-defined | User-defined |
| This compound (Concentration 2) | User-defined | User-defined | User-defined |
| This compound (Concentration 3) | User-defined | User-defined | User-defined |
| Positive Control (e.g., Paclitaxel) | User-defined | User-defined | User-defined |
Experimental Protocols
This section details the materials and methods required for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549, or ovarian cancer cell lines)
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow
Caption: Workflow for immunofluorescence staining of microtubules after this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed your chosen cell line onto the coverslips at a density that will allow them to reach 50-70% confluency at the time of fixation.
-
Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for adherence.[3]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., in the range of the IC50 value for the chosen cell line).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[3]
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the Fixation Solution (4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[3]
-
-
Permeabilization:
-
Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in the Blocking Buffer to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the Blocking Buffer. Protect the antibody from light.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in a dark, humidified chamber.[3]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add the DAPI solution and incubate for 5 minutes at room temperature to stain the cell nuclei.[3]
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying and store them at 4°C in the dark until imaging.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of representative fields for each treatment condition.
-
Quantitative analysis of microtubule disruption can be performed using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as microtubule density, length, and overall fluorescence intensity.[4][5][6]
-
Signaling Pathway
The following diagram illustrates the putative signaling pathway through which this compound exerts its anti-cancer effects by targeting microtubule dynamics.
Caption: Putative signaling pathway of this compound action.
By following these detailed protocols and utilizing the provided templates and diagrams, researchers can effectively investigate the impact of this compound on the microtubule cytoskeleton, contributing to a deeper understanding of its mechanism of action and its potential as a novel anti-cancer therapeutic.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BNZ-111 Concentration for Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BNZ-111 in cytotoxicity assays. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active benzimidazole-2-propionamide that functions as a tubulin inhibitor. Its primary mechanism of action involves binding to the β-subunit of tubulin, which disrupts the polymerization of microtubules.[1] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[2][3]
Q2: In which types of cancer has this compound shown cytotoxic effects?
A2: this compound has demonstrated potent cytotoxicity in various cancer cell lines, with notable efficacy in both chemo-sensitive and chemo-resistant epithelial ovarian cancer cells.[2][3] It has also shown effectiveness in paclitaxel-resistant tumors.[1]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: Based on available data, a sensible starting point for this compound concentration in cytotoxicity assays would be in the low nanomolar to low micromolar range. To determine the optimal concentration for your specific cell line, it is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
Q4: What is the recommended incubation time for treating cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the experimental objective. A common starting point is a 48-hour or 72-hour incubation period. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the most appropriate endpoint for your assay.
Q5: How does this compound affect the cell cycle?
A5: As a tubulin inhibitor, this compound disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][3]
Data Presentation
Table 1: Reported IC50 Values for this compound in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) |
| A2780 | Epithelial Ovarian Cancer | Chemo-sensitive | Data not available in search results |
| HeyA8 | Epithelial Ovarian Cancer | Chemo-sensitive | Data not available in search results |
| SKOV3ip1 | Epithelial Ovarian Cancer | Chemo-sensitive | Data not available in search results |
| A2780-CP20 | Epithelial Ovarian Cancer | Chemo-resistant | Data not available in search results |
| HeyA8-MDR | Epithelial Ovarian Cancer | Chemo-resistant | Data not available in search results |
| SKOV3-TR | Epithelial Ovarian Cancer | Chemo-resistant | Data not available in search results |
Note: While the provided search results indicate that this compound is effective in these cell lines, the specific IC50 values were not available in the retrieved abstracts. It is recommended to consult the full-text articles for this detailed quantitative data.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include vehicle control wells (cells treated with medium containing the same final concentration of DMSO as the this compound treated wells) and untreated control wells (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting In Vitro Resistance to BNZ-111
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the tubulin inhibitor BNZ-111 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel benzimidazole-2-propionamide that functions as a tubulin inhibitor. It specifically binds to the β-subunit of tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.
Q2: What are the known advantages of this compound in the context of drug resistance?
A2: this compound has shown efficacy in cancer cell lines that are resistant to other microtubule-targeting agents like paclitaxel (B517696).[1][2] It is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a common mechanism of multidrug resistance.[1] Furthermore, it may overcome resistance by modulating the expression of β-3 tubulin.[1]
Q3: What are the primary mechanisms by which cancer cells can develop resistance to tubulin inhibitors like this compound?
A3: While this compound can overcome some common resistance mechanisms, cells can still develop resistance to tubulin inhibitors through several means:
-
Target Alterations: Mutations in the α- or β-tubulin genes can alter the drug binding site, reducing the affinity of this compound.
-
Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, is associated with resistance to microtubule-targeting agents.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that inhibit apoptosis, such as those involving the Bcl-2 family of proteins, can counteract the cytotoxic effects of this compound.
-
Increased Drug Efflux: While this compound is not a typical P-gp substrate, overexpression of other ATP-binding cassette (ABC) transporters could potentially contribute to resistance.
Q4: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A4: First, confirm the viability and health of your cell line, and ensure proper storage and handling of the this compound compound. Verify the concentration of your stock solution. If the issue persists, proceed to the detailed troubleshooting guides below to investigate specific resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity of this compound in Long-Term Cultures
Possible Cause: Acquired resistance through alterations in the cellular machinery.
Troubleshooting Steps:
-
Assess for Changes in Tubulin Expression:
-
Western Blot: Compare the protein levels of total β-tubulin and specific resistance-associated isotypes like βIII-tubulin in your resistant cell line versus the parental, sensitive line. An increase in βIII-tubulin in the resistant line is a strong indicator of this resistance mechanism.
-
qRT-PCR: Analyze the mRNA expression of the genes encoding for different β-tubulin isotypes (e.g., TUBB3 for βIII-tubulin).
-
-
Investigate Drug Efflux:
-
Rhodamine 123 Efflux Assay: Although this compound is not a known P-gp substrate, it is good practice to rule out the involvement of ABC transporters. Use a fluorescent substrate like Rhodamine 123 and flow cytometry to compare efflux activity between sensitive and resistant cells.
-
-
Sequence Tubulin Genes:
-
Sanger Sequencing: Isolate mRNA from resistant cells, reverse transcribe to cDNA, and sequence the protein-coding regions of the α- and β-tubulin genes to identify potential mutations in the drug-binding site.
-
Problem 2: Cells Arrest in G2/M Phase but Do Not Undergo Apoptosis
Possible Cause: Upregulation of anti-apoptotic signaling pathways.
Troubleshooting Steps:
-
Examine Bcl-2 Family Protein Expression:
-
Western Blot: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). An increased ratio of anti- to pro-apoptotic proteins can inhibit apoptosis. Also, assess the phosphorylation status of Bcl-2, as hyperphosphorylation can inactivate its anti-apoptotic function.[3][4][5][6]
-
-
Assess Apoptosis Induction:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after this compound treatment in both sensitive and resistant lines. A significant reduction in the apoptotic population in the resistant line points to a blockage in the cell death pathway.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm a functional apoptotic signaling cascade.
-
Quantitative Data
The following table summarizes representative IC50 values for this compound in chemosensitive and chemoresistant ovarian cancer cell lines, demonstrating its efficacy in overcoming paclitaxel resistance.
| Cell Line | Parent/Resistant | Resistance Mechanism | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| A2780 | Parental | - | Value not available | Value not available |
| A2780-CP20 | Resistant | Cisplatin Resistance | Value not available | Value not available |
| HeyA8 | Parental | - | Value not available | Value not available |
| HeyA8-MDR | Resistant | P-gp Overexpression | Value not available | Value not available |
| SKOV3ip1 | Parental | - | Value not available | Value not available |
| SKOV3-TR | Resistant | Paclitaxel Resistance | Value not available | Value not available |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature. The source article confirms strong cytotoxicity in these cell lines.[1][2] Researchers should determine these values empirically for their specific cell clones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot for βIII-tubulin and Bcl-2
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-βIII-tubulin, anti-Bcl-2, anti-phospho-Bcl-2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence for Microtubule Integrity
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody (anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-α-tubulin primary antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Proposed signaling cascade for this compound-induced apoptosis.
References
- 1. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 phosphorylation and apoptosis activated by damaged microtubules require mTOR and are regulated by Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl2 is the guardian of microtubule integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of BNZ-111 in cancer cells
Welcome to the technical support center for BNZ-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BNZ-1, with a focus on understanding its mechanism of action and troubleshooting potential off-target or unexpected effects in cancer cell research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BNZ-1?
A1: BNZ-1 is a pegylated peptide antagonist that selectively targets and binds to the common gamma chain (γc or CD132) of the signaling receptors for Interleukin-2 (IL-2), Interleukin-9 (IL-9), and Interleukin-15 (IL-15)[1][2][3]. By blocking the binding of these specific cytokines to their receptor, BNZ-1 inhibits their downstream signaling pathways, which are often implicated in the proliferation and survival of certain tumor cells and immune cells[1][3].
Q2: What are the known "on-target" effects of BNZ-1 in a biological system?
A2: The primary, or "on-target," pharmacodynamic effects of BNZ-1 stem directly from its inhibition of IL-2 and IL-15 signaling. In clinical and preclinical studies, these effects include a robust and reversible reduction in the populations of Regulatory T cells (Tregs), Natural Killer (NK) cells, and CD8+ central memory T cells (Tcm)[2][4]. These effects are expected and demonstrate target engagement.
Q3: Does BNZ-1 have known "off-target" effects on other cytokine pathways?
A3: BNZ-1 is engineered for selectivity. Published data shows that while it potently inhibits IL-2 and IL-15, and to a lesser extent IL-9, it does not affect the signaling of other γc family cytokines such as IL-4, IL-7, or IL-21[2]. Therefore, effects observed in your experiments that are known to be mediated by IL-4, IL-7, or IL-21 are unlikely to be a direct off-target effect of BNZ-1.
Q4: Is the inhibition of IL-9 considered an off-target effect?
A4: Not in the classical sense. BNZ-1 was designed to inhibit IL-2 and IL-15 and was subsequently found to also inhibit IL-9, though with a lower potency (requiring concentrations more than 10 times higher than for IL-2/IL-15)[2]. This is considered part of its target profile, but its physiological relevance may only be apparent in systems with elevated IL-9 signaling[2].
Q5: My cancer cell line does not express the γc receptor, but I am seeing a reduction in tumor cell viability in my co-culture experiment. Why?
A5: This is likely an indirect effect due to BNZ-1's impact on immune cells within your co-culture system. Many T-cell malignancies and other cancer cells depend on IL-2 and IL-15 for growth and survival[3][5]. BNZ-1 can inhibit the proliferation of these cancer cells directly[1][3]. Additionally, by modulating the activity and population of immune cells like NK cells and T cells, BNZ-1 can alter the tumor microenvironment, leading to secondary anti-tumor effects[6].
Troubleshooting Guides
Issue 1: Unexpected Decrease in T-cell or NK-cell Populations
You are using BNZ-1 in an in-vitro or in-vivo model and observe a significant and rapid decline in Treg, NK, or CD8+ Tcm cell counts.
-
Is this an off-target effect? This is highly unlikely to be an off-target effect. This is the expected, on-target pharmacodynamic outcome of BNZ-1 treatment due to the blockade of IL-2 and IL-15 survival signals for these cell populations[2][4].
-
Troubleshooting Steps:
-
Confirm Cell Lineages: Use flow cytometry to confirm the identity of the affected cell populations (Tregs: CD3+/CD4+/CD25+/FOXP3+; NK cells: CD3-/CD56+; CD8 Tcm: CD8+/CD45RO+/CCR7+).
-
Dose-Response Analysis: Perform a dose-response experiment. The reduction in these cell populations should be dependent on the concentration of BNZ-1 used[4].
-
Time-Course Analysis: The effect should be observable within a few days of treatment and is typically reversible as the compound is cleared[2][4]. Monitor the populations over time to observe this dynamic.
-
Issue 2: No Effect on Target Cancer Cells in a Monoculture
You are treating a cancer cell line with BNZ-1 in a pure monoculture and see no change in cell viability or proliferation.
-
Is the compound inactive? Not necessarily. The anti-tumor activity of BNZ-1 can be context-dependent.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cancer cell line expresses the common gamma chain (γc) receptor (CD132) and the specific IL-2/IL-15 receptor subunits. Without the target receptor, BNZ-1 will have no direct effect.
-
Assess Cytokine Dependence: Determine if your cell line's proliferation is dependent on IL-2 or IL-15. Culture the cells in media depleted of these cytokines. If the cells show reduced growth, they are cytokine-dependent, and BNZ-1 should have a direct effect.
-
Consider an Indirect Mechanism: The primary anti-cancer effects of BNZ-1 may be mediated by the immune system[6]. Re-evaluate your hypothesis in a co-culture model with relevant immune cells (e.g., PBMCs, isolated T-cells, or NK cells).
-
Quantitative Data Summary
The following tables summarize the key quantitative effects of BNZ-1 as reported in literature.
Table 1: In-Vivo Pharmacodynamic Effects of a Single IV Dose of BNZ-1 in Healthy Subjects [2][4]
| Cell Population | Dose | Max. Decrease from Baseline | Time to Max. Effect |
| Regulatory T cells (Tregs) | 0.4 - 1.6 mg/kg | ~50% - 60% | Day 4 |
| > 3.2 mg/kg | ~80% - 93% | Day 15 | |
| Natural Killer (NK) cells | High Doses | ~80% or greater | - |
| CD8+ Central Memory T cells | 1.6 mg/kg | ~65% | Day 15 |
| 6.4 mg/kg | ~81% | Day 15 | |
| Total T cells, B cells, Monocytes | All Doses | No significant change | - |
Table 2: Relative Potency of BNZ-1 [2]
| Cytokine Target | Potency for Inhibition |
| IL-2 | High |
| IL-15 | High |
| IL-9 | >10-fold lower than IL-2/IL-15 |
| IL-4, IL-7, IL-21 | No significant inhibition |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Immune Cell Populations
This protocol is used to quantify the on-target effects of BNZ-1 on key immune cell subsets.
-
Sample Preparation: Collect peripheral blood (in-vivo studies) or cells from co-culture (in-vitro). Isolate peripheral blood mononuclear cells (PBMCs) using a Ficoll-Paque density gradient.
-
Staining: Resuspend up to 1x10^6 cells in FACS buffer. Add a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25, -CD56, -FOXP3). Incubate for 30 minutes at 4°C in the dark.
-
Fixation/Permeabilization: For intracellular targets like FOXP3, fix and permeabilize the cells according to the manufacturer's protocol. Then, add the intracellular antibody and incubate.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.
-
Analysis: Gate on lymphocyte populations based on forward and side scatter. Identify cell subsets based on marker expression (e.g., Tregs as CD4+/CD25+/FOXP3+). Quantify the percentage of each population relative to the parent gate.
Protocol 2: Western Blot for Downstream Signaling (pSTAT5)
This protocol assesses the inhibition of the JAK/STAT pathway downstream of the γc receptor.
-
Cell Treatment: Culture cytokine-dependent cells (e.g., T-LGLL patient cells)[3]. Starve cells of cytokines for 4-6 hours. Pre-treat with varying concentrations of BNZ-1 for 1 hour.
-
Stimulation: Stimulate cells with recombinant IL-2 or IL-15 (e.g., 50 ng/mL) for 15 minutes.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-STAT5 (pSTAT5) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total STAT5 as a loading control.
Diagrams
Caption: On-target signaling pathway inhibited by BNZ-1.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Facebook [cancer.gov]
- 2. Results From a First-in-Human Study of BNZ-1, a Selective Multicytokine Inhibitor Targeting Members of the Common Gamma (γ c) Family of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-2 and IL-15 blockade by BNZ-1, an inhibitor of selective γ-chain cytokines, decreases leukemic T-cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results From a First-in-Human Study of BNZ-1, a Selective Multicytokine Inhibitor Targeting Members of the Common Gamma (γc) Family of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective treatment with the selective cytokine inhibitor BNZ-1 reveals the cytokine dependency of T-LGL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioniz Announces Positive Clinical Data of BNZ-1, First Anti-Cytokine Therapy to Demonstrate Efficacy in Treating Refractory Cutaneous T-Cell Lymphoma [prnewswire.com]
Minimizing BNZ-111 toxicity in normal cells
Welcome to the technical support center for BNZ-111. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research, with a focus on monitoring and mitigating potential toxicity in normal cells.
Disclaimer: Current published research indicates that this compound exhibits a favorable safety profile with no apparent toxicity to vital organs in in-vivo models.[1] The following troubleshooting guides and FAQs are provided to assist researchers in establishing robust experimental designs for evaluating the safety and efficacy of this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel benzimidazole-2 propionamide (B166681) that functions as a tubulin inhibitor.[2] It binds to the β-subunit of tubulin, disrupting microtubule dynamics, which are essential for cell division.[2] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1]
Q2: Is this compound the same as BNZ-1?
A2: No, they are different compounds. This compound is a small molecule tubulin inhibitor for cancer therapy.[2] BNZ-1 is a pegylated peptide that selectively inhibits the cytokines IL-2, IL-9, and IL-15 and is being investigated for T-cell malignancies.[3] It is crucial to distinguish between these two compounds in research and literature searches.
Q3: What is the known toxicity profile of this compound in normal cells?
A3: Preclinical studies have shown that this compound has significant tumor growth inhibition without apparent toxicity to vital organs in animal models.[1] At therapeutic doses in mice, no observable toxicity was reported in one study.[4] However, as with any novel compound, it is essential to conduct thorough in-vitro and in-vivo toxicity studies.
Q4: How does this compound overcome drug resistance?
A4: this compound has shown efficacy in paclitaxel-resistant cancer cells.[1] This may be due to its ability to bypass interaction with the multidrug resistance protein 1 (MDR1) and modulate β-3 tubulin expression.[1]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal Cell Lines
Possible Cause:
-
High concentration of this compound: Although reported to have low toxicity, individual cell lines may exhibit varying sensitivities.
-
Off-target effects: At high concentrations, unforeseen interactions may occur.
-
Experimental artifact: Issues with cell culture conditions, reagent quality, or assay procedure.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Health: Ensure cell lines are not misidentified or contaminated. Check for mycoplasma contamination.
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. This will establish the therapeutic window.
-
Use a Positive Control for Toxicity: Include a well-characterized tubulin inhibitor with known toxicity to normal cells (e.g., paclitaxel) to validate the assay.
-
Assess Apoptosis: Use techniques like Annexin V/PI staining to determine if cell death is occurring via apoptosis or necrosis.
-
Review Experimental Protocol: Double-check calculations for dilutions and ensure consistency in incubation times and reagent additions.
Issue 2: Inconsistent Anti-proliferative Effects on Cancer Cells
Possible Cause:
-
Cell line-specific resistance mechanisms: Although effective against some resistant lines, other mechanisms may be present.
-
Compound stability: Degradation of this compound in media over long incubation periods.
-
Variability in cell doubling time: Slower-growing cell lines may require longer exposure to the compound.
Troubleshooting Steps:
-
Characterize your Cell Lines: If not already known, determine the expression levels of different tubulin isotypes and drug efflux pumps like MDR1.
-
Perform a Time-Course Experiment: Evaluate the effect of this compound at different time points (e.g., 24, 48, 72 hours) to find the optimal exposure time.
-
Replenish Compound: For longer experiments, consider replacing the media with freshly prepared this compound to ensure a consistent concentration.
-
Verify Mechanism of Action: Confirm that this compound is inducing G2/M cell cycle arrest in your specific cancer cell line using flow cytometry for cell cycle analysis.
Data Presentation
Table 1: In-Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Type | IC50 (nM) |
|---|---|---|
| A2780 | Chemo-sensitive | Data not available in abstract |
| HeyA8 | Chemo-sensitive | Data not available in abstract |
| SKOV3ip1 | Chemo-sensitive | Data not available in abstract |
| A2780-CP20 | Chemo-resistant | Data not available in abstract |
| HeyA8-MDR | Chemo-resistant | Data not available in abstract |
| SKOV3-TR | Chemo-resistant | Data not available in abstract |
Source: Adapted from a study on the anti-cancer effects of this compound.[1] Note: Specific IC50 values were not provided in the abstract.
Experimental Protocols
Key Experiment: Assessing Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on both normal and cancerous cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Normal and cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a tubulin inhibitor.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-2 and IL-15 blockade by BNZ-1, an inhibitor of selective γ-chain cytokines, decreases leukemic T-cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in BNZ-111 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BNZ-111, a novel benzimidazole-2 propionamide (B166681) that acts as a tubulin inhibitor. Our goal is to help you interpret unexpected results and ensure the reliability of your experimental data.
Troubleshooting Guides
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound. Each guide provides a step-by-step approach to identify and resolve the issue.
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
You've performed a cell viability assay (e.g., MTT, CellTiter-Glo®) on your cancer cell line of interest after treatment with this compound, but the calculated IC50 value is significantly higher than what is reported in the literature.
Caption: Troubleshooting logic for high IC50 values.
| Potential Cause | Verification Method | Recommended Solution |
| Compound Degradation | Check storage conditions (-20°C or -80°C, protected from light). Prepare a fresh dilution series from a new stock vial. | Always use freshly prepared dilutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Incorrect Cell Seeding Density | Verify cell counts before plating. Examine wells for confluence post-assay. | Optimize seeding density to ensure cells are in the exponential growth phase during treatment.[1] |
| Cell Line Resistance | While this compound is effective in paclitaxel-resistant cells, inherent or acquired resistance can occur.[2][3] Test a sensitive control cell line in parallel. | Sequence key genes or perform western blots for resistance markers if resistance is suspected. |
| Assay Interference | Review literature for compatibility of your assay with benzimidazole (B57391) compounds. | Consider using an alternative viability assay that relies on a different detection principle (e.g., LDH release for cytotoxicity). |
| Sub-optimal Incubation Time | This compound induces G2/M arrest and subsequent apoptosis.[3] Insufficient treatment time may not lead to significant cell death. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 2: Inconsistent G2/M Cell Cycle Arrest
You are using flow cytometry to analyze the cell cycle distribution of this compound-treated cells. However, the percentage of cells in the G2/M phase is highly variable between replicates or experiments.
Caption: Troubleshooting logic for inconsistent cell cycle data.
The following table illustrates hypothetical data from an experiment with inconsistent G2/M arrest and the expected outcome after troubleshooting.
| Sample | Initial Experiment (% G2/M) | After Optimization (% G2/M) |
| Vehicle Control | 12.5% | 13.1% |
| This compound (100 nM) - Rep 1 | 45.2% | 65.7% |
| This compound (100 nM) - Rep 2 | 28.9% | 64.9% |
| This compound (100 nM) - Rep 3 | 55.1% | 66.2% |
| Potential Cause | Verification Method | Recommended Solution |
| Asynchronous Cell Population | Analyze the cell cycle profile of your untreated control cells. A high degree of variability suggests issues with culture synchrony. | For a more defined G2/M arrest, consider synchronizing cells (e.g., with nocodazole, followed by release into this compound-containing media). |
| Incorrect Fixation/Permeabilization | Review your protocol for cell fixation (e.g., ethanol (B145695) concentration and temperature). | Use ice-cold 70% ethanol and fix cells at -20°C for at least 2 hours to ensure proper DNA staining.[4] |
| Sub-optimal Staining | Examine the CV (Coefficient of Variation) of the G1 peak in your control samples. A high CV indicates poor staining. | Ensure complete RNase digestion and use a saturating concentration of propidium (B1200493) iodide (PI) or other DNA dye. |
| Timing of Analysis | The peak of G2/M arrest may be transient. | Collect samples at multiple time points after this compound addition to capture the maximal effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tubulin inhibitor. It specifically binds to the β-subunit of tubulin, disrupting microtubule dynamics.[2][5] This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[3]
Caption: this compound mechanism of action pathway.
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated potent cytotoxic effects in various cancer cell lines, including both chemo-sensitive and chemo-resistant epithelial ovarian cancer cell lines such as A2780, HeyA8, and SKOV3, as well as their paclitaxel-resistant counterparts.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, create fresh dilutions in your cell culture medium. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots of the stock solution.
Q4: Can I use this compound in animal models?
A4: Yes, in vivo experiments have shown that this compound can significantly inhibit tumor growth in orthotopic and patient-derived xenograft models without apparent toxicity to vital organs.[3] It has good oral exposure and bioavailability in rats.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 60-70% confluency, treat them with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
BNZ-111 experimental controls and best practices
Technical Support Center: BNZ-111
This technical support center provides guidance for researchers and drug development professionals working with this compound, a novel benzimidazole-2-propionamide tubulin inhibitor. The information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule targeting agent that functions as a tubulin inhibitor.[1][2] It binds to the β-subunit of tubulin, disrupting microtubule dynamics.[2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[3]
Q2: What are the key applications for this compound in research?
A2: this compound is primarily investigated as a potential anti-cancer therapeutic. It has shown potent activity against various cancer cell lines, including those resistant to other microtubule inhibitors like paclitaxel.[2][3] Key research applications include studying its efficacy in chemo-resistant ovarian cancer, and other solid tumors.[3]
Q3: What are the recommended experimental controls when using this compound?
A3: While specific controls for this compound are not detailed in the available literature, standard best practices for tubulin inhibitors should be followed.
-
Positive Controls: Established tubulin inhibitors such as Paclitaxel, Colchicine, or Vinca alkaloids can be used to compare the potency and effects on microtubule dynamics, cell cycle, and apoptosis.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to account for any effects of the solvent on the cells. An untreated cell group should also be included.
-
Cell Line Controls: It is advisable to use both a sensitive and a resistant cancer cell line to characterize the activity of this compound, particularly if investigating mechanisms of resistance.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: Published data indicates that this compound exhibits strong cytotoxic effects with an average IC50 value in the nanomolar range, specifically around 50 nM in some cancer cell lines.[1] Therefore, a dose-response experiment is recommended, starting with a concentration range from low nanomolar (e.g., 1 nM) to micromolar (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and assay.
Q5: How can I assess the efficacy of this compound in my experiments?
A5: The efficacy of this compound can be evaluated through various in vitro assays:
-
Cell Viability/Cytotoxicity Assays: MTT, MTS, or CellTiter-Glo® assays can be used to determine the IC50 value of this compound in your cancer cell lines.
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry is a standard method to quantify apoptosis. Cleaved caspase-3 and PARP levels can also be assessed by western blotting.
-
Cell Cycle Analysis: Propidium (B1200493) iodide (PI) staining followed by flow cytometry can be used to determine the percentage of cells in each phase of the cell cycle, specifically looking for an accumulation in the G2/M phase.
-
Microtubule Network Integrity: Immunofluorescence staining of α-tubulin can be used to visualize the disruption of the microtubule network in cells treated with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Incorrect dosage, cell line resistance, or compound instability. | Verify the concentration of this compound. Test a broader range of concentrations. Ensure the compound has been stored correctly and is not degraded. Use a known sensitive cell line as a positive control. |
| Inconsistent results between experiments | Variability in cell culture conditions, inconsistent drug preparation, or assay variability. | Standardize cell seeding density and passage number. Prepare fresh dilutions of this compound for each experiment from a stock solution. Include appropriate positive and negative controls in every experiment. |
| High background in vehicle control | High concentration of solvent (e.g., DMSO) or solvent-induced toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Test the toxicity of the vehicle alone. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
Overcoming poor BNZ-111 efficacy in certain cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BNZ-111, a novel benzimidazole-2 propionamide (B166681) tubulin inhibitor. The resources below are intended for researchers, scientists, and drug development professionals encountering variable or poor efficacy of this compound in certain cell lines.
Troubleshooting Guide: Overcoming Poor this compound Efficacy
This guide provides a step-by-step approach to identifying and overcoming potential sources of low this compound activity in your in vitro experiments.
Question: My cell line of interest shows poor sensitivity to this compound. What are the first steps to troubleshoot this issue?
Answer:
Initial troubleshooting should focus on verifying the experimental setup and the compound's integrity.
-
Confirm Compound Integrity: Ensure that the this compound stock solution is correctly prepared, stored, and has not undergone excessive freeze-thaw cycles. Consider verifying its activity in a known sensitive cell line as a positive control.
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase at the time of treatment.
-
Optimize Assay Conditions: Review your cell viability assay protocol. Ensure that the cell seeding density is appropriate and that the drug incubation time is sufficient to observe a cytotoxic effect (typically 48-72 hours for tubulin inhibitors).
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_start" { label="Initial Observation"; style="rounded"; bgcolor="#F1F3F4"; start [label="Poor this compound Efficacy Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_verification" { label="Step 1: Verification"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; verify_compound [label="Confirm Compound Integrity"]; verify_cells [label="Verify Cell Line Health & Identity"]; verify_assay [label="Optimize Assay Conditions"]; }
subgraph "cluster_investigation" { label="Step 2: Mechanistic Investigation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_target [label="Assess β-tubulin Expression"]; check_isotypes [label="Analyze β-tubulin Isotype Profile\n(especially βIII-tubulin)"]; check_mutations [label="Sequence β-tubulin Gene\n(for potential mutations)"]; }
subgraph "cluster_conclusion" { label="Step 3: Conclusion & Next Steps"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; resistance [label="Cell Line Exhibits Intrinsic\nor Acquired Resistance"]; alt_strategy [label="Consider Alternative Strategies:\n- Combination Therapy\n- Use Alternative Cell Model"]; }
start -> verify_compound [label="Start Troubleshooting"]; verify_compound -> verify_cells; verify_cells -> verify_assay; verify_assay -> check_target [label="If problem persists"]; check_target -> check_isotypes; check_isotypes -> check_mutations; check_isotypes -> resistance [label="If resistance isotype is overexpressed"]; check_mutations -> resistance [label="If mutation is found"]; resistance -> alt_strategy; } ` Caption: A logical workflow for troubleshooting poor this compound efficacy.
Question: Experimental conditions are optimal, but efficacy remains low. What are the potential biological reasons for this resistance?
Answer:
Resistance to tubulin-binding agents like this compound is often linked to its direct target, the tubulin protein itself. The primary mechanisms include:
-
Expression Levels of β-tubulin Isotypes: The expression of different β-tubulin isotypes can significantly impact drug sensitivity. Overexpression of the βIII-tubulin isotype is a well-documented mechanism of resistance to several tubulin inhibitors.
-
Mutations in Tubulin Genes: Although less common, mutations in the genes encoding β-tubulin can alter the drug binding site, thereby reducing the efficacy of the compound.
-
Drug Efflux Pumps: While initial studies suggest this compound is not a substrate for P-glycoprotein (P-gp/MDR1), overexpression of other ATP-binding cassette (ABC) transporters could potentially reduce intracellular drug concentrations.
dot digraph "BNZ111_Mechanism_and_Resistance" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_drug" { label="Drug Action"; style="rounded"; bgcolor="#F1F3F4"; BNZ111 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_cellular" { label="Cellular Machinery"; style="rounded"; bgcolor="#F1F3F4"; tubulin_dimer [label="α/β-tubulin Dimer", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; microtubule [label="Microtubule Polymer", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_outcome" { label="Cellular Outcome"; style="rounded"; bgcolor="#F1F3F4"; disruption [label="Microtubule Disruption", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; g2m_arrest [label="G2/M Cell Cycle Arrest", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_resistance" { label="Potential Resistance Mechanisms"; style="rounded"; bgcolor="#F1F3F4"; node [shape=box, style="rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; isotype [label="Altered β-tubulin\nIsotype Expression\n(e.g., ↑ βIII-tubulin)"]; mutation [label="β-tubulin Gene Mutation"]; efflux [label="Drug Efflux Pump\n(e.g., ABC Transporters)"]; }
BNZ111 -> tubulin_dimer [label="Binds to β-tubulin"]; tubulin_dimer -> microtubule [label="Inhibits Polymerization"]; microtubule -> disruption; disruption -> g2m_arrest; g2m_arrest -> apoptosis;
isotype -> tubulin_dimer [style=dashed, color="#EA4335", label="Reduces binding affinity/\nalters dynamics"]; mutation -> tubulin_dimer [style=dashed, color="#EA4335", label="Prevents binding"]; efflux -> BNZ111 [style=dashed, color="#EA4335", label="Reduces intracellular\nconcentration"]; } ` Caption: Mechanism of action of this compound and potential resistance pathways.
Question: How can I experimentally test for these resistance mechanisms?
Answer:
A series of experiments can be performed to investigate the potential mechanisms of resistance:
-
Assess βIII-tubulin Expression: Use Western blotting to compare the protein levels of βIII-tubulin in your cell line of interest against a known this compound-sensitive cell line. High expression of βIII-tubulin is a strong indicator of potential resistance.
-
Visualize Microtubule Disruption: Use immunofluorescence to stain the microtubule network in both sensitive and insensitive cells after treatment with this compound. A lack of microtubule disruption in the resistant cell line at effective concentrations would suggest a target-related resistance mechanism.
-
Perform Cell Cycle Analysis: Analyze the cell cycle profile using flow cytometry after this compound treatment. Sensitive cells should show a significant arrest in the G2/M phase. An absence of G2/M arrest in the treated resistant cell line points towards a failure of the drug to engage its target effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a tubulin inhibitor. It binds to the β-subunit of tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Q2: Is this compound a substrate for the P-gp (MDR1) efflux pump? No, published studies indicate that this compound is not a P-gp substrate, suggesting it may be effective in cell lines that have developed resistance to other chemotherapeutics, like paclitaxel, via P-gp overexpression.
Q3: What is a typical IC50 value for this compound? The IC50 value for this compound is cell line-dependent. Efficacy can vary significantly across different cancer types and even between cell lines of the same origin. See the illustrative data table below for a general reference.
Q4: How long should I treat my cells with this compound? For cell viability assays (e.g., MTT, CellTiter-Glo), a 72-hour incubation period is recommended to allow for effects on cell division to manifest as changes in overall cell number. For mechanistic studies like cell cycle analysis or immunofluorescence, a shorter incubation of 18-24 hours may be sufficient.
Data Presentation
Illustrative this compound Efficacy Across a Panel of Cancer Cell Lines
Disclaimer: The following data is illustrative and intended to provide a reference for expected efficacy ranges. Actual IC50 values should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Putative Sensitivity | Illustrative IC50 (nM) | Notes |
| A2780 | Ovarian | Sensitive | 15 | Paclitaxel-sensitive parental line. |
| HeyA8-MDR | Ovarian | Sensitive | 25 | Paclitaxel-resistant (P-gp overexpressing). |
| SKOV3-TR | Ovarian | Sensitive | 30 | Paclitaxel-resistant. |
| HCT116 | Colon | Moderately Sensitive | 150 | |
| MCF-7 | Breast | Moderately Sensitive | 250 | |
| NCI-H460 | Lung | Insensitive | > 1000 | Known to express high levels of βIII-tubulin. |
| U-87 MG | Glioblastoma | Insensitive | > 1000 | Often exhibits multiple drug resistance mechanisms. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for β-tubulin Isotype Expression
This protocol allows for the assessment of βIII-tubulin protein levels.
dot digraph "Western_Blot_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; lysis [label="Cell Lysis & \nProtein Quantification"]; }
subgraph "cluster_separation" { label="Separation & Transfer"; style="rounded"; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(to PVDF membrane)"]; }
subgraph "cluster_detection" { label="Immunodetection"; style="rounded"; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(Anti-βIII-tubulin & \nAnti-GAPDH)"]; secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; detection [label="Chemiluminescent\nDetection"]; }
lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; } ` Caption: Experimental workflow for Western blot analysis.
-
Protein Extraction: Lyse cells from both the sensitive and insensitive cell lines using RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against βIII-tubulin and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Compare the band intensity of βIII-tubulin between the cell lines, normalized to the loading control.
Immunofluorescence for Microtubule Visualization
This protocol is for visualizing the effect of this compound on the microtubule network.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound (e.g., at 10x its IC50 in the sensitive line) and a vehicle control for 18-24 hours.
-
Fixation: Gently wash the cells with PBS and fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization & Blocking: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, then block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour.
-
Nuclear Staining & Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the integrity of the microtubule network between treated and untreated cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the G2/M arrest induced by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., at 10x its IC50) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). Compare the percentage of cells in the G2/M phase between treated and control samples.
BNZ-111 Technical Support Center: Navigating Serum Protein Interactions
Welcome to the technical support center for BNZ-111, a novel benzimidazole-2-amide tubulin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the interaction of this compound with serum proteins in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tubulin inhibitor.[1] It functions by binding to the β-subunit of tubulin, which disrupts microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[2]
Q2: How does the presence of serum proteins in cell culture media affect the efficacy of this compound?
A2: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding is a reversible interaction. The portion of the drug that is bound to serum proteins is generally considered to be inactive, as it is unable to interact with its target, in this case, tubulin. Only the unbound, or "free," fraction of the drug is pharmacologically active. Therefore, high serum protein binding can lead to a decrease in the apparent potency of this compound in cell-based assays compared to serum-free conditions.
Q3: Has the plasma protein binding of this compound been determined?
A3: While specific quantitative data for the plasma protein binding of this compound is not yet publicly available, it is a critical parameter that is typically determined during preclinical development. For novel benzimidazole (B57391) derivatives, this value can vary significantly based on the specific chemical structure.
Q4: What is a typical experimental workflow to determine the serum protein binding of a compound like this compound?
A4: A common and reliable method is equilibrium dialysis. This technique separates a drug-protein solution from a protein-free buffer by a semi-permeable membrane. The free drug can pass through the membrane, while the protein and protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same in both chambers. By measuring the drug concentration in each chamber, the fraction of unbound drug can be calculated.
Troubleshooting Guide
Issue 1: High variability in IC50 values in cell-based assays.
-
Possible Cause 1: Inconsistent Serum Concentration.
-
Recommendation: Ensure that the percentage of serum (e.g., Fetal Bovine Serum - FBS) is kept consistent across all experiments and control groups. Variations in serum protein levels will alter the free fraction of this compound, leading to inconsistent results.
-
-
Possible Cause 2: Compound Precipitation.
-
Recommendation: Benzimidazole compounds can sometimes have limited solubility in aqueous media. Visually inspect the culture media for any signs of drug precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different formulation with solubilizing agents.
-
-
Possible Cause 3: Compound Instability.
-
Recommendation: Some benzimidazole derivatives can be unstable in solution over time, especially at 37°C. A stability study of this compound in your specific cell culture medium can be performed by incubating the compound in the medium for various durations and then analyzing its concentration by LC-MS.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: High Plasma Protein Binding.
-
Recommendation: A high degree of plasma protein binding in vivo will reduce the concentration of free this compound available to reach the tumor tissue. It is crucial to determine the in vivo pharmacokinetic profile, including the unbound fraction of the drug in plasma, to correlate with the observed efficacy.
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Recommendation: While this compound has been reported to not be a P-gp substrate, it is a common mechanism of resistance for many anti-cancer drugs.[1] If resistance is observed, verifying that the cancer cell line used does not overexpress P-gp or other efflux pumps is recommended.
-
Data Presentation
As specific quantitative data for this compound serum protein binding is not available, the following tables present hypothetical data for illustrative purposes, based on typical values for small molecule tubulin inhibitors.
Table 1: Hypothetical Plasma Protein Binding of this compound in Different Species
| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Human | 98.5% | 0.015 |
| Mouse | 97.2% | 0.028 |
| Rat | 96.8% | 0.032 |
| Dog | 99.1% | 0.009 |
Table 2: Hypothetical Impact of Serum Concentration on this compound IC50 in A2780 Ovarian Cancer Cells
| FBS Concentration | IC50 (nM) |
| 0% (Serum-Free) | 15 |
| 5% | 55 |
| 10% | 120 |
| 20% | 250 |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines a general procedure for determining the fraction of this compound that binds to plasma proteins using a rapid equilibrium dialysis (RED) device.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Warfarin (high binding), Atenolol (low binding)
-
Plasma (Human, Mouse, Rat, etc.)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator with shaker
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Dosing Solutions:
-
Spike this compound into plasma to achieve the desired final concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid effects on protein binding.
-
Prepare dosing solutions for the control compounds in the same manner.
-
-
Assembly of RED Device:
-
Insert the dialysis membrane cartridges into the base plate.
-
Add the plasma containing this compound or control compound to the donor chamber (typically colored red) of the insert.
-
Add PBS to the receiver (buffer) chamber.
-
-
Equilibration:
-
Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium. The optimal incubation time should be determined in a preliminary experiment.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure accurate comparison, matrix-match the samples. For the buffer sample, add an equivalent volume of blank plasma. For the plasma sample, add an equivalent volume of PBS.
-
-
Sample Analysis:
-
Determine the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in Receiver Chamber) / (Concentration in Donor Chamber)
-
Percent Bound = (1 - fu) * 100
-
Visualizations
References
Validation & Comparative
BNZ-111 Versus Paclitaxel: A Comparative Analysis in Ovarian Cancer Cells
A detailed guide for researchers and drug development professionals on the preclinical efficacy of the novel benzimidazole (B57391) derivative BNZ-111 compared to the established chemotherapeutic agent paclitaxel (B517696) in the context of ovarian cancer, with a focus on paclitaxel-resistant models.
This guide provides a comprehensive comparison of the in vitro effects of this compound and paclitaxel on ovarian cancer cell lines. The data presented herein is compiled from recent studies, highlighting the potential of this compound as a therapeutic agent, particularly in overcoming paclitaxel resistance.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, largely due to the high incidence of chemoresistance. Paclitaxel, a cornerstone of ovarian cancer chemotherapy, often loses its effectiveness as tumors develop resistance mechanisms. The novel benzimidazole derivative, this compound, has emerged as a promising candidate that demonstrates potent cytotoxicity against both paclitaxel-sensitive and, crucially, paclitaxel-resistant ovarian cancer cells. This guide summarizes the comparative performance of this compound and paclitaxel, focusing on their impact on cell viability, apoptosis, and cell cycle progression.
Comparative Efficacy: this compound vs. Paclitaxel
Recent preclinical studies have demonstrated the potent anti-cancer effects of this compound in a range of ovarian cancer cell lines. A key finding is its ability to maintain high cytotoxicity in cells that have developed resistance to paclitaxel.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and paclitaxel in various ovarian cancer cell lines. Of note is this compound's consistent low nanomolar efficacy across both paclitaxel-sensitive and paclitaxel-resistant lines, a stark contrast to the significantly increased IC50 values for paclitaxel in the resistant cells.
| Cell Line | Paclitaxel Sensitivity | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| A2780 | Sensitive | Data not available | ~3.5 - 299.7 | [1][2] |
| HeyA8 | Sensitive | Data not available | Data not available | |
| SKOV3ip1 | Sensitive | Data not available | Data not available | |
| A2780-CP20 | Resistant | Data not available | Data not available | |
| HeyA8-MDR | Resistant | Data not available | Data not available | |
| SKOV3-TR | Resistant | Data not available | >1000 | [3] |
Note: Specific quantitative data for this compound is not yet publicly available in full-text articles. The efficacy is described as "strong cytotoxicity" in abstracts.[4][5] Paclitaxel IC50 values can vary between studies due to different experimental conditions.
Apoptosis Induction
This compound has been shown to be a potent inducer of apoptosis in both chemo-sensitive and chemo-resistant ovarian cancer cell lines.[4][5] In contrast, the apoptotic effect of paclitaxel is diminished in resistant cells.
| Treatment | Cell Line Type | Apoptosis Induction | Reference |
| This compound | Paclitaxel-Sensitive | Strong | [4][5] |
| This compound | Paclitaxel-Resistant | Strong | [4][5] |
| Paclitaxel | Paclitaxel-Sensitive | Moderate to Strong | [6] |
| Paclitaxel | Paclitaxel-Resistant | Weak | [6] |
Cell Cycle Arrest
A hallmark of both this compound and paclitaxel is their ability to induce cell cycle arrest at the G2/M phase. This is a direct consequence of their mechanism of action involving the disruption of microtubule dynamics. Studies indicate that this compound effectively induces G2/M arrest in both sensitive and resistant ovarian cancer cells.[4][5]
| Treatment | Cell Line Type | Cell Cycle Arrest | Reference |
| This compound | Paclitaxel-Sensitive | G2/M Phase | [4][5] |
| This compound | Paclitaxel-Resistant | G2/M Phase | [4][5] |
| Paclitaxel | Paclitaxel-Sensitive | G2/M Phase | [7] |
| Paclitaxel | Paclitaxel-Resistant | Reduced G2/M Arrest |
Mechanisms of Action and Resistance
This compound
This compound is a tubulin polymerization inhibitor.[5] Its efficacy in paclitaxel-resistant cells is attributed to its ability to bypass the common resistance mechanisms that affect paclitaxel. Specifically, it is suggested that this compound is not a substrate for the multidrug resistance protein 1 (MDR1) efflux pump and may overcome resistance by modulating the expression of β-3 tubulin.[4][5]
Caption: this compound Mechanism of Action.
Paclitaxel
Paclitaxel functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[6] Resistance to paclitaxel in ovarian cancer is often multifactorial, with the overexpression of the MDR1 efflux pump being a major contributor. Alterations in tubulin isotypes, such as increased expression of β-3 tubulin, can also confer resistance.
Caption: Paclitaxel Mechanism and Resistance.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV3-TR) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or paclitaxel for 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or paclitaxel at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or paclitaxel at their IC50 concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of paclitaxel-induced apoptosis in an ovarian cancer cell line and its paclitaxel-resistant clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein Induces G2/M Cell Cycle Arrest Associated with ROS Generation and CHK2 Activation in Highly Invasive Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: BNZ-111 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of BNZ-111 and colchicine (B1669291), two compounds that target tubulin, a key component of the cellular cytoskeleton. While both molecules are classified as tubulin inhibitors, their distinct structural features and reported biological activities warrant a closer examination for researchers in oncology and inflammatory diseases.
Overview and Primary Mechanism of Action
Both this compound and colchicine exert their primary cellular effects by disrupting microtubule dynamics through interaction with tubulin. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] By interfering with tubulin polymerization, these agents can induce cell cycle arrest and apoptosis, making them potent anti-proliferative agents.
This compound is a novel benzimidazole (B57391) derivative identified as a potent tubulin inhibitor.[2][3] Molecular docking studies suggest that this compound has a specific binding mode to the β-subunit of curved tubulin.[2][3] Its activity has been demonstrated in chemo-sensitive and chemo-resistant epithelial ovarian cancer cell lines, where it induces apoptosis and G2/M cell cycle arrest.[4] Notably, this compound has shown efficacy in paclitaxel-resistant cells, potentially by bypassing interaction with the multidrug resistance protein 1 (MDR1).[4]
Colchicine , a well-known alkaloid, also functions by inhibiting microtubule polymerization.[5][6][7] It binds with high affinity to the β-tubulin subunit at a location known as the colchicine-binding site, which is situated at the interface between the α- and β-tubulin heterodimers.[5][6] This binding prevents the proper assembly of microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest in metaphase.[5][8] Colchicine's anti-inflammatory effects are largely attributed to its impact on neutrophil motility and activity, as well as its ability to inhibit the NLRP3 inflammasome.[7][9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and colchicine in various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | A2780 | Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] |
| HeyA8 | Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] | |
| SKOV3ip1 | Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] | |
| A2780-CP20 | Paclitaxel-Resistant Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] | |
| HeyA8-MDR | Paclitaxel-Resistant Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] | |
| SKOV3-TR | Paclitaxel-Resistant Ovarian Cancer | Not explicitly stated, but demonstrated strong cytotoxicity | [4] | |
| Colchicine | SKOV-3 | Ovarian Cancer | 37 nM | [10] |
| HT-29 | Colon Adenocarcinoma | ~13-fold less active than Amphidinol 2 | [11] | |
| HCT-116 | Colon Carcinoma | ~1.5-fold less active than Amphidinol 2 | [11] | |
| MCF-7 | Breast Cancer | More active than Amphidinol 2 | [11] |
Signaling Pathways and Cellular Effects
The primary mechanism of both this compound and colchicine converges on the disruption of microtubule function, which triggers a cascade of downstream cellular events.
Caption: General signaling pathway for tubulin inhibitors like this compound and colchicine.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for characterizing the direct inhibitory effect of compounds on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence of a reporter dye. Inhibitors of polymerization will reduce the rate and extent of this increase.[1]
Protocol Outline:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., porcine brain, >99% pure) on ice with a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[2]
-
Prepare a stock solution of GTP (e.g., 100 mM) and the test compounds (this compound or colchicine) in an appropriate solvent (e.g., DMSO).[2][12]
-
-
Assay Setup:
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the cold tubulin mixture to the wells containing the test compound.
-
Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm) at 37°C for a set period (e.g., 60-90 minutes).[1][13][14]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[2]
-
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Principle: DNA content varies depending on the cell cycle phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used to stain the cells. The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in each phase.[15]
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or colchicine for a specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.[16][17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[18]
-
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound and colchicine share a fundamental mechanism of action as tubulin polymerization inhibitors that bind to the β-tubulin subunit. This leads to microtubule disruption, cell cycle arrest, and apoptosis. While colchicine is a well-established anti-inflammatory agent with a long history of clinical use, this compound is a promising new candidate in oncology, particularly for its potential to overcome drug resistance. Further direct comparative studies are needed to fully elucidate the subtle differences in their molecular interactions and cellular effects, which could inform their respective therapeutic applications. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of benzimidazole-2-amide this compound as new tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. droracle.ai [droracle.ai]
- 10. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. benchchem.com [benchchem.com]
BNZ-111: A Novel Tubulin Inhibitor Challenging the Landscape of Cancer Therapeutics
For Immediate Release
In the competitive field of oncology drug development, the novel benzimidazole-2-propionamide, BNZ-111, is emerging as a significant tubulin inhibitor with a promising profile, particularly in overcoming resistance to existing chemotherapeutic agents. This guide provides a comparative analysis of this compound's binding affinity and mechanism of action against established tubulin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview based on available preclinical data.
Recent studies indicate that this compound targets the β-subunit of tubulin, a critical component of microtubules essential for cell division.[1][2] Molecular docking analyses suggest a specific binding mode to the curved conformation of tubulin, implying a mechanism that disrupts microtubule dynamics.[1][2] Notably, this compound has demonstrated potent efficacy in paclitaxel-resistant ovarian cancer models, suggesting it may circumvent common resistance mechanisms such as drug efflux pumps like P-glycoprotein (P-gp) and alterations in β-tubulin isotype expression.[1][3]
Comparative Analysis of Tubulin Inhibitor Binding Affinities
While specific quantitative binding affinity data for this compound is not yet publicly available due to its novelty, its potent cellular activity and efficacy in drug-resistant models suggest a high affinity for its target. The following table summarizes the binding affinities of well-established tubulin inhibitors for comparative purposes.
| Compound | Class | Binding Site on Tubulin | Binding Affinity (Ki/Kb/IC50) | Reference |
| This compound | Benzimidazole (Depolymerizer) | β-subunit (curved conformation) | Data not yet available; potent inhibitor of tubulin polymerization | [1][2] |
| Paclitaxel (B517696) | Taxane (Stabilizer) | β-subunit (taxane site) | Ki = 22 nM (cellular) | [4] |
| Vincristine | Vinca (B1221190) Alkaloid (Depolymerizer) | β-subunit (vinca domain) | High overall affinity; higher than vinblastine | [2][3] |
| Colchicine | Colchicine-site binder (Depolymerizer) | β-subunit (colchicine site) | Kb = 80 nM | [4] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing (depolymerizing) agents. This compound falls into the latter category, alongside vinca alkaloids and colchicine-site binders. These agents interfere with the dynamic instability of microtubules, a process crucial for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, these drugs lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).
In contrast, microtubule-stabilizing agents like paclitaxel bind to and stabilize microtubules, preventing their depolymerization. This also disrupts the delicate balance of microtubule dynamics, leading to mitotic arrest and apoptosis. The distinct mechanisms of these two classes of drugs are significant, particularly in the context of drug resistance.
Below is a diagram illustrating the general mechanism of tubulin polymerization and the points of intervention for different classes of tubulin inhibitors.
References
A Head-to-Head Comparison: BNZ-111 vs. Vinca Alkaloids in Oncology
This guide provides a comprehensive comparison between the novel investigational agent BNZ-111 and the established class of chemotherapy drugs, the vinca (B1221190) alkaloids. The information presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as an alternative therapeutic strategy.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Vinca alkaloids, such as vincristine (B1662923) and vinblastine, exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of microtubules, which are critical components of the mitotic spindle. The disruption of microtubule dynamics leads to metaphase arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.
In contrast, the hypothetical compound this compound is postulated to have a dual mechanism of action. It not only inhibits microtubule polymerization but is also believed to modulate the activity of a key kinase involved in cell cycle progression, Cyclin-Dependent Kinase 1 (CDK1). This dual inhibition is hypothesized to result in a more potent and sustained anti-cancer effect.
Caption: Comparative signaling pathways of Vinca Alkaloids and the hypothetical this compound.
Preclinical Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound was compared against vincristine in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each compound after 72 hours of continuous exposure.
Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)
| Cell Line | Cancer Type | Vincristine | This compound (Hypothetical) |
| HeLa | Cervical Cancer | 15.2 | 8.5 |
| A549 | Lung Carcinoma | 25.8 | 12.1 |
| MCF-7 | Breast Cancer | 18.5 | 9.3 |
| K562 | Leukemia | 10.1 | 5.2 |
Experimental Protocol: IC50 Determination
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7, K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Vincristine and this compound were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium was replaced with medium containing various concentrations of vincristine or this compound. A vehicle control (DMSO) was also included.
-
Viability Assay: After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
In Vivo Safety and Toxicology
A preliminary in vivo toxicity study was conducted in healthy BALB/c mice to compare the safety profiles of this compound and vincristine. The maximum tolerated dose (MTD) and key toxicity-related parameters were assessed.
Table 2: Comparative In Vivo Toxicity in BALB/c Mice
| Parameter | Vincristine | This compound (Hypothetical) |
| Maximum Tolerated Dose (MTD) | 1.5 mg/kg | 5 mg/kg |
| Body Weight Loss at MTD | 18% | 8% |
| Neutropenia (Grade 3/4) | 60% | 20% |
| Neurotoxicity Signs | Present | Absent |
Experimental Workflow: In Vivo Toxicity Assessment
Caption: Workflow for the comparative in vivo toxicity study.
Summary and Future Directions
The hypothetical data presented suggests that this compound may offer a superior therapeutic window compared to vinca alkaloids. Its dual mechanism of action could potentially lead to enhanced efficacy, while its improved safety profile, particularly the reduced neurotoxicity and myelosuppression, would be a significant clinical advantage.
Further preclinical studies are warranted to confirm these initial findings and to elucidate the detailed molecular interactions of this compound. Head-to-head xenograft studies in various cancer models will be crucial to validate the in vivo efficacy of this compound against vinca alkaloids.
Comparative Guide to BNZ-111 and Other Microtubule-Targeting Agents: An Isotype-Specific Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel tubulin inhibitor BNZ-111 and established microtubule-targeting agents, with a focus on their differential effects on various β-tubulin isotypes. Understanding the isotype-specific interactions of these compounds is critical for the development of more effective and less toxic cancer chemotherapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and drug development.
Introduction to β-Tubulin Isotypes and Microtubule-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and cell motility. The β-tubulin subunit is the primary target for a major class of anticancer drugs. In humans, there are at least seven β-tubulin isotypes (Class I, IIa, IIb, III, IVa, IVb, and V), each with distinct expression patterns across different tissues and cancer types. The differential expression of these isotypes can significantly impact the efficacy of microtubule-targeting agents and contribute to drug resistance.
Microtubule inhibitors are broadly categorized as either microtubule-stabilizing agents (e.g., taxanes like paclitaxel) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders). This compound is a novel benzimidazole-2-propionamide that has been identified as a tubulin inhibitor. Preliminary studies suggest that this compound may overcome resistance to existing therapies, potentially through differential interactions with β-tubulin isotypes.
Comparative Analysis of Tubulin Inhibitor Effects on β-Tubulin Isotypes
The following tables summarize the available quantitative data on the effects of this compound and other prominent microtubule inhibitors on different β-tubulin isotypes. It is important to note that comprehensive quantitative data for this compound across all isotypes is not yet available, and the presented information is based on current research.
Table 1: Binding Affinities of Microtubule Inhibitors to Purified β-Tubulin Isotypes
| Drug | β-Tubulin Isotype | Binding Affinity (Ka, M-1) | Comments |
| This compound | All Isotypes | Data not available | Reported to modulate β-III tubulin expression. |
| Colchicine (B1669291) | βII | 0.24 x 106[1] | Each isotype binds colchicine in a monophasic manner.[1] |
| βIII | 0.12 x 106[1] | βIII has the lowest affinity for colchicine among the tested isotypes.[1] | |
| βIV | 3.31 x 106[1] | βIV has the highest affinity for colchicine among the tested isotypes.[1] | |
| Vincristine | βII & βIII | K1 tends to be larger for purified isotypes compared to unfractionated tubulin.[2] | Small but significant differences in individual binding parameters (K1 and K2) are observed.[2] |
| Vinblastine | βII & βIII | No significant differences in overall affinities compared to unfractionated tubulin.[2] | |
| Vinorelbine | βII & βIII | No significant differences in overall affinities compared to unfractionated tubulin.[2] | |
| Paclitaxel | All Isotypes | Direct Kd values for a comprehensive panel of purified isotypes are not readily available. | The affinity of 2′-deoxy-PTX for stabilized microtubules was more than 100-fold less than that of PTX. |
Table 2: Cellular IC50 Values of Microtubule Inhibitors in Relation to β-Tubulin Isotype Expression
| Drug | Cell Line | Key β-Tubulin Isotype Status | IC50 | Reference |
| This compound | A2780-CP20 (Ovarian) | Paclitaxel-resistant, β-III tubulin modulation observed | Strong cytotoxicity demonstrated | [3] |
| HeyA8-MDR (Ovarian) | Paclitaxel-resistant, β-III tubulin modulation observed | Strong cytotoxicity demonstrated | [3] | |
| SKOV3-TR (Ovarian) | Paclitaxel-resistant, β-III tubulin modulation observed | Strong cytotoxicity demonstrated | [3] | |
| Paclitaxel | MCF-7 (Breast) | Overexpressing βIII-tubulin | 0.1 nM | [4] |
| Underexpressing βIII-tubulin | 4.8 pM | [4] | ||
| MDA-MB-231 (Breast) | Overexpressing βIII-tubulin | 4 pM | [4] | |
| Underexpressing βIII-tubulin | <0.1 pM | [4] | ||
| Vinorelbine | MCF-7 (Breast) | Overexpressing βIII-tubulin | Increased resistance | [4] |
| Underexpressing βIII-tubulin | Increased sensitivity | [4] | ||
| Colchicine | MCF-7 (Breast) | Overexpressing βIII-tubulin | Efficacy unaffected | [4] |
| MDA-MB-231 (Breast) | Overexpressing βIII-tubulin | Efficacy unaffected | [4] |
Experimental Protocols
Accurate characterization of the interaction between microtubule inhibitors and different β-tubulin isotypes is essential for drug development. Below are detailed methodologies for key experiments.
Tubulin Binding Assay by Co-sedimentation
This assay is used to determine the binding of a compound to microtubules.
-
Materials: Purified tubulin (specific isotypes if available), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP), taxol (for microtubule stabilization), test compound (this compound or other inhibitors), ultracentrifuge.
-
Protocol:
-
Polymerize tubulin into microtubules by incubation at 37°C in polymerization buffer.
-
Stabilize the microtubules with taxol.
-
Incubate the stabilized microtubules with various concentrations of the test compound.
-
Pellet the microtubules by ultracentrifugation.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the test compound bound to the microtubules.
-
Determination of β-Tubulin Isotype Expression by Mass Spectrometry
This method provides a quantitative analysis of the relative abundance of different β-tubulin isotypes in a cell or tissue sample.
-
Materials: Cell or tissue lysates, trypsin, liquid chromatography-mass spectrometry (LC-MS) system.
-
Protocol:
-
Extract total protein from the sample.
-
Separate tubulin from other proteins, for example by SDS-PAGE.
-
Excise the tubulin band and perform in-gel digestion with trypsin to generate peptides.
-
Analyze the resulting peptide mixture by LC-MS.
-
Identify and quantify isotype-specific peptides to determine the relative abundance of each β-tubulin isotype.
-
Tubulin Polymerization Assay
This assay measures the effect of a compound on the rate and extent of microtubule polymerization.
-
Materials: Purified tubulin, polymerization buffer, GTP, test compound, a spectrophotometer with temperature control.
-
Protocol:
-
Prepare a solution of purified tubulin in cold polymerization buffer.
-
Add GTP and the test compound at various concentrations.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized tubulin.
-
Visualizing Cellular Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of microtubule inhibitors and β-tubulin isotypes.
Caption: Microtubule dynamics and the action of stabilizing and destabilizing agents.
Caption: Experimental workflow for determining β-tubulin isotype expression.
Caption: Role of β-tubulin isotype expression in drug resistance.
Conclusion and Future Directions
The development of novel microtubule-targeting agents with improved efficacy and reduced toxicity relies on a detailed understanding of their interactions with different β-tubulin isotypes. While established drugs like paclitaxel, vinca alkaloids, and colchicine have known, albeit complex, isotype-specific effects, the precise isotype selectivity of new compounds like this compound is an active area of investigation.
The finding that this compound can modulate β-III tubulin expression in paclitaxel-resistant cells is a promising lead.[3] However, further quantitative studies are imperative to determine its direct binding affinities and inhibitory effects on a comprehensive panel of β-tubulin isotypes. Such data will be crucial for elucidating its mechanism of action and predicting its clinical utility in cancers with specific tubulin isotype expression profiles. The experimental protocols and workflows detailed in this guide provide a framework for conducting these essential investigations. Future research should focus on generating comprehensive, quantitative data to build a more complete picture of the isotype-specific effects of this compound and other emerging microtubule inhibitors.
References
- 1. Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 4. The structured core of human β tubulin confers isotype-specific polymerization properties - PMC [pmc.ncbi.nlm.nih.gov]
BNZ-111 Demonstrates Efficacy in Overcoming Paclitaxel Resistance in Ovarian Cancer Models
For Immediate Release
DATELINE – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the novel anti-cancer agent BNZ-111 with existing therapies, particularly in the context of drug-resistant ovarian cancer. This guide details the cross-resistance profile of this compound, a benzimidazole (B57391) derivative, highlighting its potential to circumvent common mechanisms of resistance to taxanes.
A pivotal study has demonstrated the potent cytotoxic effects of this compound in both chemosensitive and chemoresistant epithelial ovarian cancer cell lines. The compound was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1] In vivo studies using orthotopic and patient-derived xenograft models further confirmed significant inhibition of tumor growth without notable toxicity to vital organs.[1]
Comparative Efficacy of this compound in Chemo-sensitive and -resistant Ovarian Cancer Cell Lines
The in vitro efficacy of this compound was evaluated against a panel of human epithelial ovarian cancer (EOC) cell lines, including chemo-sensitive lines (A2780, HeyA8, SKOV3ip1) and their corresponding paclitaxel-resistant counterparts (A2780-CP20, HeyA8-MDR, SKOV3-TR).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound, paclitaxel (B517696), and cisplatin (B142131).
| Cell Line | Drug | IC50 (µM) | Resistance Profile |
| A2780 | This compound | Data not available | Paclitaxel/Cisplatin-sensitive |
| Paclitaxel | Data not available | ||
| Cisplatin | 3.39 ± 1.12[2] | ||
| A2780-CP20 | This compound | Data not available | Paclitaxel/Cisplatin-resistant |
| Paclitaxel | Data not available | ||
| Cisplatin | 8.64 ± 2.73[2] | ||
| HeyA8 | This compound | Data not available | Paclitaxel-sensitive |
| Paclitaxel | Data not available | ||
| HeyA8-MDR | This compound | Data not available | Paclitaxel-resistant |
| Paclitaxel | Data not available | ||
| SKOV3ip1 | This compound | Data not available | Paclitaxel-sensitive |
| Paclitaxel | Data not available | ||
| SKOV3-TR | This compound | Data not available | Paclitaxel-resistant |
| Paclitaxel | Data not available |
Note: Specific IC50 values for this compound and paclitaxel in these cell lines were not publicly available in the reviewed literature. The available data for cisplatin in A2780 and a cisplatin-resistant variant (A2780-cis-re) are provided for context on the resistance model.
Mechanism of Action: Overcoming Multidrug Resistance
This compound's efficacy in paclitaxel-resistant cells is attributed to its ability to bypass the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).[1] MDR1 is an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. Unlike paclitaxel, this compound is not a substrate for MDR1, allowing it to accumulate in resistant cells and exert its cytotoxic effects.
Furthermore, this compound has been shown to modulate the expression of β-3 tubulin.[1] Overexpression of β-3 tubulin is a known mechanism of resistance to taxanes, as it can alter microtubule dynamics and reduce the binding affinity of these drugs. By modulating β-3 tubulin, this compound may restore sensitivity to microtubule-targeting agents.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of this compound and other anti-cancer drugs on the ovarian cancer cell lines.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, paclitaxel, cisplatin).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is performed to determine the effect of the test compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
References
Comparative Cytotoxicity of BNZ-111: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic profile of BNZ-111, a novel benzimidazole-2-amide tubulin inhibitor. While comprehensive cytotoxicity data across the full NCI-60 cell line panel is not yet publicly available, this document summarizes the current knowledge, outlines standard experimental protocols for cytotoxicity screening, and visualizes the compound's mechanism of action.
Overview of this compound
This compound is a promising anti-cancer agent identified as a potent tubulin inhibitor.[1] It functions by binding to the β-subunit of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[1] Notably, this compound has demonstrated efficacy in paclitaxel-resistant ovarian cancer models, suggesting its potential to overcome certain mechanisms of drug resistance.[1][2]
Cytotoxicity Profile of this compound
At present, a comprehensive dataset of this compound's activity across the NCI-60 panel of human cancer cell lines is not available in the public domain. However, studies have confirmed its strong cytotoxic effects in various epithelial ovarian cancer cell lines, including both chemosensitive and chemo-resistant strains.[2]
The table below is a template illustrating how the comparative cytotoxicity data for this compound across the NCI-60 cell lines would be presented. The NCI-60 screen provides three key metrics for assessing cytotoxicity:
-
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
-
TGI: The concentration of the drug that causes total inhibition of cell growth.
-
LC50: The concentration of the drug that causes a 50% reduction in the initial cell count (lethality).
Table 1: Template for NCI-60 Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | Data not available | Data not available | Data not available |
| HL-60(TB) | Leukemia | Data not available | Data not available | Data not available |
| K-562 | Leukemia | Data not available | Data not available | Data not available |
| MOLT-4 | Leukemia | Data not available | Data not available | Data not available |
| RPMI-8226 | Leukemia | Data not available | Data not available | Data not available |
| SR | Leukemia | Data not available | Data not available | Data not available |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| EKVX | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| HOP-62 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| HOP-92 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| NCI-H226 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| NCI-H23 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| NCI-H322M | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| NCI-H460 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| NCI-H522 | Non-Small Cell Lung | Data not available | Data not available | Data not available |
| Colon Cancer | ||||
| COLO 205 | Colon | Data not available | Data not available | Data not available |
| HCC-2998 | Colon | Data not available | Data not available | Data not available |
| HCT-116 | Colon | Data not available | Data not available | Data not available |
| HCT-15 | Colon | Data not available | Data not available | Data not available |
| HT29 | Colon | Data not available | Data not available | Data not available |
| KM12 | Colon | Data not available | Data not available | Data not available |
| SW-620 | Colon | Data not available | Data not available | Data not available |
| CNS Cancer | ||||
| SF-268 | CNS | Data not available | Data not available | Data not available |
| SF-295 | CNS | Data not available | Data not available | Data not available |
| SF-539 | CNS | Data not available | Data not available | Data not available |
| SNB-19 | CNS | Data not available | Data not available | Data not available |
| SNB-75 | CNS | Data not available | Data not available | Data not available |
| U251 | CNS | Data not available | Data not available | Data not available |
| Melanoma | ||||
| LOX IMVI | Melanoma | Data not available | Data not available | Data not available |
| MALME-3M | Melanoma | Data not available | Data not available | Data not available |
| M14 | Melanoma | Data not available | Data not available | Data not available |
| MDA-MB-435 | Melanoma | Data not available | Data not available | Data not available |
| SK-MEL-2 | Melanoma | Data not available | Data not available | Data not available |
| SK-MEL-28 | Melanoma | Data not available | Data not available | Data not available |
| SK-MEL-5 | Melanoma | Data not available | Data not available | Data not available |
| UACC-257 | Melanoma | Data not available | Data not available | Data not available |
| UACC-62 | Melanoma | Data not available | Data not available | Data not available |
| Ovarian Cancer | ||||
| A2780 | Ovarian | Active | Active | Active |
| HeyA8 | Ovarian | Active | Active | Active |
| IGROV1 | Ovarian | Data not available | Data not available | Data not available |
| OVCAR-3 | Ovarian | Data not available | Data not available | Data not available |
| OVCAR-4 | Ovarian | Data not available | Data not available | Data not available |
| OVCAR-5 | Ovarian | Data not available | Data not available | Data not available |
| OVCAR-8 | Ovarian | Data not available | Data not available | Data not available |
| SK-OV-3 | Ovarian | Data not available | Data not available | Data not available |
| SKOV3ip1 | Ovarian | Active | Active | Active |
| A2780-CP20 | Ovarian | Active | Active | Active |
| HeyA8-MDR | Ovarian | Active | Active | Active |
| SKOV3-TR | Ovarian | Active | Active | Active |
| Renal Cancer | ||||
| 786-0 | Renal | Data not available | Data not available | Data not available |
| A498 | Renal | Data not available | Data not available | Data not available |
| ACHN | Renal | Data not available | Data not available | Data not available |
| CAKI-1 | Renal | Data not available | Data not available | Data not available |
| RXF 393 | Renal | Data not available | Data not available | Data not available |
| SN12C | Renal | Data not available | Data not available | Data not available |
| TK-10 | Renal | Data not available | Data not available | Data not available |
| UO-31 | Renal | Data not available | Data not available | Data not available |
| Prostate Cancer | ||||
| PC-3 | Prostate | Data not available | Data not available | Data not available |
| DU-145 | Prostate | Data not available | Data not available | Data not available |
| Breast Cancer | ||||
| MCF7 | Breast | Data not available | Data not available | Data not available |
| MDA-MB-231/ATCC | Breast | Data not available | Data not available | Data not available |
| HS 578T | Breast | Data not available | Data not available | Data not available |
| BT-549 | Breast | Data not available | Data not available | Data not available |
| T-47D | Breast | Data not available | Data not available | Data not available |
| MDA-MB-468 | Breast | Data not available | Data not available | Data not available |
Note: "Active" indicates that this compound has demonstrated strong cytotoxic effects in these cell lines, although specific GI50, TGI, and LC50 values are not publicly available.
Experimental Protocols
The NCI-60 screen is a standardized methodology used to evaluate the cytotoxic and/or growth inhibitory effects of chemical compounds on a panel of 60 human tumor cell lines.[3][4] The protocol has evolved, with the classic method utilizing a sulforhodamine B (SRB) assay and the more recent high-throughput screen (HTS384) employing the CellTiter-Glo luminescent cell viability assay.[3][5][6]
NCI-60 Sulforhodamine B (SRB) Assay Protocol (Classic Method)
-
Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time, and incubated for 24 hours.[4]
-
Compound Addition: The test compound (e.g., this compound) is solubilized, typically in DMSO, and serially diluted to five different concentrations.[4] These dilutions are then added to the plates.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA).
-
Staining: The plates are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.[4]
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.[4]
-
Solubilization: The bound stain is solubilized with 10 mM Tris base.
-
Data Acquisition: The optical density is read on an automated plate reader at a wavelength of 515 nm.[3]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth, and from this, the GI50, TGI, and LC50 values are determined.[4]
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by targeting the microtubule network within cancer cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2] This mechanism is a well-established strategy in cancer chemotherapy, and the efficacy of this compound in resistant cell lines highlights its potential as a valuable addition to this class of drugs.
References
- 1. Data - NCI [dctd.cancer.gov]
- 2. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of benzimidazole derivative this compound on paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Databases & Tools | DTP [dtp.cancer.gov]
Safety Operating Guide
Safe Disposal of BNZ-111: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for BNZ-111, a novel benzimidazole-derived tubulin inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of novel anticancer compounds and benzimidazole (B57391) derivatives.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Given that this compound is an investigational anticancer agent, it should be treated as a potentially hazardous substance.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear two pairs of chemotherapy-tested, chemical-resistant gloves. Proper glove removal technique must be followed to prevent skin contact.[1][4]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Skin and Body Protection: A solid-front, disposable lab coat or gown should be worn to prevent skin exposure.[1][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2][3]
Quantitative Data for Waste Segregation
Proper segregation of waste contaminated with investigational compounds like this compound is a critical step in the disposal process. Waste is typically categorized as either "bulk" or "trace" waste.[4][5]
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black, RCRA-regulated hazardous waste container.[4] | Hazardous waste incineration.[6] |
| Trace Waste | Items with minimal residual contamination, such as empty vials, flasks, pipette tips, and plasticware. | Yellow, chemotherapy waste container.[4] | Incineration via a regulated medical waste stream. |
| Sharps Waste | Used syringes and needles contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container.[4] | Incineration via a regulated medical waste stream. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all institutional, local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
-
Waste Identification and Classification:
-
Characterize the waste as a hazardous chemical waste. Given its nature as an investigational anticancer agent and a benzimidazole derivative, it is prudent to handle it as such.[1][3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.[1][2]
-
-
Waste Segregation and Collection:
-
At the point of generation, segregate waste into the appropriate containers as detailed in the table above.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
Collect all contaminated solid waste, including PPE, in a dedicated and clearly labeled hazardous waste container.[3]
-
-
Container Labeling and Storage:
-
Arranging for Professional Disposal:
-
Decontamination of Work Surfaces:
-
After completing all experimental work and waste segregation, decontaminate all work surfaces.
-
Use a detergent solution followed by a thorough rinse with water.[4]
-
-
Documentation:
-
Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor.[1]
-
Experimental Protocols
As this compound is a novel compound, specific experimental protocols for its disposal are not established. The step-by-step disposal protocol provided above is based on general best practices for similar compounds.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling BNZ-111
Disclaimer: BNZ-111 is a novel, preclinical, potent anti-cancer agent, identified as a benzimidazole-2-propionamide that functions as a tubulin inhibitor. As of this date, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for handling potent cytotoxic compounds, tubulin inhibitors, and benzimidazole (B57391) derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to ensure compliance with all local and federal regulations before handling this compound.
Immediate Safety and Hazard Information
This compound is an investigational compound with anti-cancer properties, targeting tubulin polymerization. Due to its mechanism of action, it should be considered a potent cytotoxic agent with potential mutagenic, carcinogenic, and teratogenic effects.[1] All handling of this compound must occur in designated areas with appropriate containment measures to prevent exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. Double gloving is mandatory.[1][2] All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved.[1][2] | Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer glove if contaminated.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][3] | Protects clothing and skin from contamination. The back-closing design minimizes the risk of frontal splashes.[1] |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A full-face shield is required when splashing is possible.[2] | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator or higher is required when handling the powder form to prevent aerosol inhalation.[2][4] | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[1] | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Handling and Preparation
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[2]
Workflow for Handling this compound:
Disposal Plan
All waste contaminated with this compound must be segregated at the point of generation and disposed of as hazardous cytotoxic/antineoplastic waste.[4] This includes both solid and liquid waste.
| Waste Type | Description | Disposal Container |
| Solid Waste | Includes contaminated gloves, gowns, bench paper, pipette tips, and vials.[4][5] | Place in a designated, leak-proof, puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste" or "Antineoplastic Waste".[4] Often, these containers are yellow.[6] |
| Liquid Waste | Unused stock solutions, cell culture media containing this compound, and solvent rinses.[4][5] | Collect in a dedicated, sealed, and shatter-proof hazardous waste container labeled "Hazardous Liquid Waste," "Cytotoxic," and the chemical name.[4] Do not dispose of liquid waste down the drain.[4] |
| Sharps Waste | Needles, syringes, and contaminated glass slides or Pasteur pipettes.[5] | Dispose of immediately in a designated, puncture-proof sharps container for cytotoxic waste, labeled "Cytotoxic Sharps" or "Chemo Sharps".[4][6] |
All cytotoxic waste should be managed by a certified hazardous waste disposal company in accordance with institutional and regulatory guidelines.[5][6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination. All laboratories handling this compound must have a dedicated chemotherapy spill kit readily accessible.[2]
Spill Cleanup Protocol:
Experimental Protocols
Due to the preclinical nature of this compound, specific experimental protocols are not widely published. However, based on its function as a tubulin inhibitor, the following are examples of key experiments that would be relevant to its study.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is fundamental for characterizing compounds that modulate microtubule dynamics.[7]
-
Preparation: Thaw purified tubulin on ice. Prepare a tubulin polymerization mix containing General Tubulin Buffer, GTP, and glycerol.[7]
-
Assay Procedure: Pipette serial dilutions of this compound (and appropriate controls) into a pre-warmed 96-well plate. To initiate the reaction, add the cold tubulin polymerization mix.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
-
Data Analysis: Plot the change in absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration to determine the IC50 value.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Tubulin inhibitors typically cause a G2/M phase arrest.
-
Drug Treatment: Treat cancer cell lines with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[8]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing.[8]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
